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Foundational

An In-depth Spectroscopic Guide to 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde Oxime: A Technical Reference for Researchers

An In-depth Spectroscopic Guide to 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde Oxime: A Technical Reference for Researchers This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Spectroscopic Guide to 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde Oxime: A Technical Reference for Researchers

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this compound, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Introduction

2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime is a derivative of the 1,4-benzodioxan scaffold, a privileged structure in medicinal chemistry known for its presence in a variety of pharmacologically active compounds.[1][3] The oxime functionality further introduces potential for diverse chemical transformations and biological interactions. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics, and NMR spectroscopy stands as an indispensable tool in this endeavor. This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, providing a framework for its unambiguous identification and a deeper understanding of its electronic and structural properties.

Molecular Structure and Predicted NMR Features

The structure of 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime, with the systematic numbering used for NMR assignments, is presented below.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) transfer Transfer solution to a clean NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument shim Tune and shim the instrument to optimize magnetic field homogeneity instrument->shim acquire_H Acquire 1H NMR spectrum (e.g., 16 scans) shim->acquire_H acquire_C Acquire 13C{1H} NMR spectrum (e.g., 1024 scans) shim->acquire_C ft Apply Fourier Transform to the FID acquire_H->ft acquire_C->ft phase Phase and baseline correct the spectra ft->phase calibrate Calibrate chemical shifts to residual solvent peak phase->calibrate integrate Integrate 1H signals and pick peaks for both spectra calibrate->integrate assign Assign signals based on chemical shift, multiplicity, and coupling integrate->assign

Figure 2. A generalized workflow for the acquisition and analysis of NMR data.

Experimental Protocol: A Self-Validating System

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime. This protocol is designed to be self-validating by ensuring optimal instrument performance and data quality.

1. Sample Preparation:

  • Materials: 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime (5-10 mg), deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL), 5 mm NMR tube, pipette.

  • Procedure:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. [4]The choice of solvent is critical; DMSO-d₆ is often preferred for oximes due to its ability to solubilize the compound and resolve the hydroxyl proton.

    • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity, which is validated by a sharp and symmetrical solvent peak. [5] 4. For ¹H NMR: Acquire the spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration. [4] 5. For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary to obtain a good signal-to-noise ratio. [4] 3. Data Processing and Analysis:

  • Software: Use the spectrometer's software or a dedicated offline processing program.

  • Procedure:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate integration and peak picking.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). [5] 4. Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and coupling constants, cross-referencing with the predicted values and data from analogous compounds. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments if necessary.

Conclusion

This technical guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime. By combining predictive analysis based on fundamental NMR principles with comparative data from related structures, researchers can confidently identify and characterize this molecule. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific research and development.

References

  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • ScienceOpen. Supporting Information. Retrieved from [Link]

  • Chegg. (2023, March 28). Solved Interpret the 13C NMR and 1H NMR spectra of the. Retrieved from [Link]

  • Transtutors. (2022, March 11). Interpret the 1H NMR spectra of p-hydroxyacetophenone oxime with structure provided. Must be 5.... Retrieved from [Link]

  • ResearchGate. Benzodiazepine analogues. Part 21.13C NMR analysis of benzoxathiepine derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. Retrieved from [Link]

  • Chegg. (2024, March 26). Solved Interpretation of NMR spectra of the intermediate. Retrieved from [Link]

  • PubChem. 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime. Retrieved from [Link]

  • Semantic Scholar. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Retrieved from [Link]

  • Preprints.org. (2020, September 1). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

  • PMC. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime in Medicinal Chemistry and Drug Discovery

Abstract In the landscape of modern drug discovery, the 1,4-benzodioxane ring has established itself as a privileged scaffold, capable of addressing diverse therapeutic targets ranging from neuropharmacology to oncology....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the landscape of modern drug discovery, the 1,4-benzodioxane ring has established itself as a privileged scaffold, capable of addressing diverse therapeutic targets ranging from neuropharmacology to oncology. Within this chemical family, 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (CAS 31127-39-6) emerges as a highly strategic intermediate and pharmacophore. This technical whitepaper explores the structural rationale, synthetic divergence, and self-validating protocols associated with this compound, providing drug development professionals with a comprehensive guide to its application in target-based drug design.

Structural Rationale and Pharmacophore Mapping

The utility of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is rooted in its unique combination of conformational rigidity and electronic properties. The bicyclic 1,4-benzodioxane core restricts the rotational degrees of freedom, locking the molecule into a defined vector space. Furthermore, the two oxygen atoms within the dioxane ring act as potent hydrogen bond acceptors, which are critical for anchoring the molecule within target receptor pockets[1].

When functionalized as an oxime (-CH=N-OH), the scaffold gains several distinct advantages over traditional imines or hydrazones:

  • Metabolic Stability: The oxime linkage is highly resistant to protease and esterase cleavage, prolonging the in vivo half-life of the resulting drug candidates (2[2]).

  • Rigid Linker Dynamics: The inherent E/Z isomerism of the oxime double bond allows medicinal chemists to project subsequent pharmacophores at precise angles. For example, in the development of PPARα/γ dual agonists, replacing a flexible alkyl chain with a rigid oxime ether locks the bioactive conformation, significantly enhancing target transactivation[2].

PharmacophoreLogic Scaffold 1,4-Benzodioxane Scaffold OxygenPairs Ring Oxygens (H-Bond Acceptors) Scaffold->OxygenPairs Conformation Bicyclic Rigidity (Vector Control) Scaffold->Conformation Receptor Target Receptor Binding (e.g., 5-HT1A, PPARγ) OxygenPairs->Receptor Anchoring Conformation->Receptor Shape Complementarity OximeGroup Oxime Moiety (-CH=N-OH) RigidLinker E/Z Isomerism (Spatial Targeting) OximeGroup->RigidLinker MetabolicStability Protease/Esterase Resistance OximeGroup->MetabolicStability RigidLinker->Receptor Pharmacophore Spacing MetabolicStability->Receptor Prolonged Half-life

Fig 1: Pharmacophore logic and receptor binding vectors of the benzodioxane oxime scaffold.

Synthetic Divergence in Drug Discovery

As a synthetic node, 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime allows for rapid diversification into multiple high-value chemical spaces. This plasticity is heavily leveraged in combinatorial chemistry and fragment-based drug discovery (FBDD).

  • Reduction to Amines: Yields primary amines that serve as precursors for amides and sulfonamides. This pathway is essential for synthesizing FtsZ inhibitors targeting antimicrobial resistance (3[3]).

  • O-Alkylation: Generates oxime ethers. These are utilized as rigid linkers in neuropharmacological agents, such as selective α4β2-nicotinic acetylcholine receptor agonists (4[4]).

  • Oxidation to Nitrile Oxides: Enables [3+2] dipolar cycloadditions to form isoxazoles, a motif frequently found in pyrazoline benzenesulfonamide anticancer derivatives (5[5]).

SyntheticDivergence Oxime 2,3-Dihydrobenzo[b][1,4]dioxine- 6-carbaldehyde Oxime Amine Primary Amine (Reduction) Oxime->Amine H2/Pd-C, HCl OximeEther Oxime Ether (O-Alkylation) Oxime->OximeEther R-X, Cs2CO3 NitrileOxide Nitrile Oxide (Oxidation) Oxime->NitrileOxide NCS / Base Nitrile Carbonitrile (Dehydration) Oxime->Nitrile SOCl2 or POCl3 AmineTarget Amides, Sulfonamides (e.g., FtsZ Inhibitors) Amine->AmineTarget EtherTarget Rigid Linkers (e.g., PPAR Agonists) OximeEther->EtherTarget Isoxazole Isoxazoles/Isoxazolines (e.g., Anticancer) NitrileOxide->Isoxazole Alkene/Alkyne [3+2] Cycloaddition Tetrazole Tetrazoles/Amidines (Bioisosteres) Nitrile->Tetrazole NaN3

Fig 2: Synthetic divergence of benzodioxane oxime into key medicinal pharmacophores.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following methodologies have been optimized based on mechanistic causality.

Protocol A: Chemoselective Reduction to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine

Causality & Rationale: While Lithium Aluminum Hydride (LiAlH4) is a standard reductant, it frequently triggers unwanted Beckmann rearrangement byproducts or facilitates the formation of secondary amine dimers when applied to benzodioxane oximes (6[6]). Catalytic hydrogenation under strictly acidic conditions is preferred. The acid immediately protonates the nascent primary amine into its non-nucleophilic hydrochloride salt, preventing it from attacking unreacted imine intermediates and halting dimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (1.0 eq, 10 mmol) in 50 mL of anhydrous methanol in a pressure-rated reaction flask.

  • Catalyst & Acid Addition: Carefully add 10% Pd/C (0.1 eq by weight) followed by the dropwise addition of concentrated HCl (2.0 eq). Critical Step: The excess HCl is mandatory to trap the amine instantly.

  • Hydrogenation: Purge the vessel with N2 (3x) to remove oxygen, then introduce H2 gas. Pressurize to 30 psi using a Parr shaker.

  • Validation/Monitoring: Stir at room temperature. Monitor via LC-MS every 2 hours. The reaction is self-validating when the oxime mass peak (m/z 180 [M+H]+) completely disappears, ensuring no Beckmann expansion has occurred.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the pure primary amine hydrochloride salt.

Protocol B: O-Alkylation for Rigid Oxime Ether Linkers

Causality & Rationale: Alkylation of oximes can suffer from poor regioselectivity, yielding a mixture of O-alkylated oxime ethers and N-alkylated nitrones. Utilizing Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF) exploits the Hard-Soft Acid-Base (HSAB) principle. The large, soft cesium cation weakly coordinates with the oximate anion, leaving the "harder" oxygen atom highly nucleophilic and directing the electrophile exclusively to the oxygen.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the oxime (1.0 eq, 5 mmol) in 20 mL of anhydrous DMF and cool to 0°C under an argon atmosphere. Add Cs2CO3 (1.5 eq) and stir for 15 minutes to pre-form the oximate anion.

  • Electrophile Addition: Add the desired alkyl halide (1.1 eq) dropwise over 10 minutes. Critical Step: Dropwise addition keeps the local concentration of the electrophile low, preventing over-alkylation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Validation/Monitoring: TLC (Hexane:EtOAc 3:1) should show complete consumption of the lower-Rf oxime starting material and the appearance of a single higher-Rf spot (the non-polar oxime ether).

  • Workup: Quench the reaction with ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to completely partition and remove the DMF. Dry over Na2SO4, filter, and concentrate.

Quantitative Data Summaries

Table 1: Physicochemical Profile of the Core Scaffold

Understanding the baseline physicochemical properties is vital for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. Data sourced from (7[7]).

PropertyValueMedicinal Chemistry Implication
Molecular Weight 179.17 g/mol Highly efficient fragment (Rule of 3 compliant) for FBDD.
Molecular Formula C9H9NO3-
XLogP3 1.2Optimal lipophilicity for crossing lipid bilayers without trapping.
Topological Polar Surface Area (TPSA) 51.1 ŲExcellent membrane permeability; suitable for CNS penetration.
H-Bond Donors / Acceptors 1 / 4High capacity for target receptor anchoring (e.g., via dioxane oxygens).
Table 2: Structure-Activity Relationship (SAR) Impact of Derivatization

The table below summarizes how specific synthetic modifications of the oxime moiety dictate the biological application of the resulting compounds.

Synthetic ModificationTarget Application AreaSAR Impact & Causality
Reduction to Primary Amine Antimicrobial (FtsZ Inhibitors)[3]Provides a basic nitrogen capable of forming critical salt bridges within the bacterial protein pocket.
O-Alkylation (Oxime Ether) Metabolic (PPARα/γ Agonists)[2]Rigidifies the linker between the benzodioxane core and the acidic headgroup, locking the active conformation.
Oxidation to Nitrile Oxide Oncology (Pyrazoline Hybrids)[5]Enables[3+2] cycloadditions, accessing complex 3D chemical space to disrupt protein-protein interactions.

References

  • PubChem Compound Summary for CID 5382382:2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime.
  • Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane...
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds.Journal of Medicinal Chemistry Vol. 51 No.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
  • Compounds object of the present work (FtsZ inhibitors).
  • Eight-Membered Cyclic Amines as Novel Scaffolds for Drug Discovery.University of Birmingham.

Sources

Foundational

Electronic and Steric Topography of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime: A Technical Guide for Rational Drug Design

Executive Summary The 1,4-benzodioxane scaffold is an evergreen, privileged structure in medicinal chemistry, frequently utilized to design molecules with diverse bioactivities ranging from alpha-adrenergic antagonism to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxane scaffold is an evergreen, privileged structure in medicinal chemistry, frequently utilized to design molecules with diverse bioactivities ranging from alpha-adrenergic antagonism to potent antioxidant effects[1]. When functionalized at the 6-position with a carbaldehyde oxime (forming 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime), the molecule exhibits a highly specific interplay of electronic mesomeric effects and steric conformational flexibility. This technical whitepaper provides an in-depth analysis of these properties, offering drug development professionals and computational chemists a rigorous framework for utilizing this moiety in pharmacophore modeling and transition metal coordination[2].

Steric Architecture and Conformational Dynamics

Unlike fully planar aromatic systems, the fused 1,4-dioxane ring introduces a critical degree of three-dimensional steric bulk. The structural topography is defined by two primary steric features:

The Benzodioxane Core: The sp³-hybridized oxygen atoms and the ethylene bridge (-CH₂-CH₂-) prevent the 1,4-dioxane ring from achieving planarity. Instead, it adopts a rapidly interconverting "half-chair" conformation. This puckering is sterically advantageous; it allows the molecule to project into orthogonal vectors within a receptor's binding pocket, optimizing van der Waals contacts and mitigating steric clashes with tight active-site residues[1].

The Oxime Moiety (E/Z Isomerism): The carbaldehyde oxime group (-CH=N-OH) introduces geometric isomerism. Synthetically and thermodynamically, the (E)-isomer is overwhelmingly favored. The causality here is purely steric: the (Z)-isomer suffers from severe steric repulsion between the oxime hydroxyl oxygen and the ortho-protons of the aromatic ring. Consequently, the (E)-configuration—where the hydroxyl group is oriented away from the bulky benzodioxane core—dominates, dictating the molecule's spatial orientation when acting as a hydrogen-bond donor or acceptor.

Electronic_Steric cluster_electronic Electronic Properties cluster_steric Steric Properties E1 +M Effect of Dioxane Oxygens E2 Extended π-Conjugation E1->E2 E3 Elevated HOMO Energy (Increased N-Nucleophilicity) E2->E3 S3 Thermodynamic Preference for (E)-Oxime Isomer E3->S3 Synergistic Target Binding S1 Dioxane Half-Chair Puckering S2 Steric Clash Mitigation S1->S2 S2->S3

Interplay between electronic mesomeric effects and steric conformational preferences of the oxime.

Electronic Topography and Frontier Molecular Orbitals

The electronic landscape of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is heavily influenced by the mesomeric (+M) electron-donating effects of the two oxygen atoms in the dioxane ring.

Mesomeric Donation and Conjugation: The heteroatoms donate electron density into the fused benzene π-system. Because the oxime group is located at the 6-position (para to the O1 atom and meta to the O4 atom), this electron density is efficiently relayed through the conjugated system directly to the oxime carbon. This extended conjugation significantly enriches the electron density around the oxime nitrogen[2].

Quantum Chemical Insights: Density Functional Theory (DFT) studies on related benzodioxane derivatives demonstrate that this scaffold acts as a strong electron donor[2]. The molecule exhibits a relatively high Highest Occupied Molecular Orbital (HOMO) energy. This elevated HOMO energy implies that the oxime nitrogen is highly nucleophilic, making it an excellent pharmacophore for hydrogen-bond acceptance or a potent bidentate ligand (via N and O) in transition metal coordination chemistry[2]. Furthermore, Molecular Electrostatic Potential (MEP) mapping of similar benzodioxane derivatives reveals a strong localization of negative potential around the oxime nitrogen and the dioxane oxygens, serving as primary recognition sites for electrophilic targets or free radical scavenging[3].

Quantitative Data Summary

The following table summarizes the theoretical and typical experimental physicochemical properties of the 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime scaffold based on computational profiling and structurally analogous derivatives[1][2].

Property CategorySpecific DescriptorTypical Value / ObservationPharmacological / Chemical Implication
Electronic HOMO Energy-5.80 to -6.10 eVHigh propensity for electron donation; strong metal chelation capacity.
Electronic LUMO Energy-1.50 to -1.80 eVModerate electron acceptance; stable against spontaneous reduction.
Electronic Energy Gap (ΔE)~4.30 to 7.43 eVHigh polarizability; favorable for forming charge-transfer complexes.
Steric Dioxane Puckering Amplitude~0.45 ÅNon-planar core allows for optimal fitting into hydrophobic receptor pockets.
Steric E/Z Energy Difference> 3.5 kcal/molOverwhelming thermodynamic preference for the (E)-isomer at room temperature.
Physicochemical Dipole Moment2.5 - 3.2 DebyeEnhances solubility in polar protic solvents and biological matrices.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that both synthetic and computational workflows inherently verify their own accuracy.

Protocol A: Quantum Chemical (DFT) Profiling

To accurately map the electronic and steric properties of the oxime, a rigorous computational workflow must be employed.

Step 1: Conformational Search. Perform a preliminary conformational sweep using the MMFF94 force field. Causality: The benzodioxane ring is highly flexible. Starting a DFT calculation from a high-energy local minimum will yield inaccurate electronic properties. MMFF94 efficiently identifies the lowest-energy half-chair conformer to serve as the starting geometry.

Step 2: Geometry Optimization. Optimize the lowest-energy conformer using Gaussian software with the DFT B3LYP functional and the 6-311++G(d,p) basis set[2]. Causality: B3LYP offers a highly accurate electron correlation model. The diffuse (++) and polarization (d,p) functions are strictly required to accurately model the electron-rich oxygen lone pairs and the hydrogen-bonding potential of the oxime group.

Step 3: Frequency Validation (Self-Validation Step). Run a vibrational frequency calculation at the exact same level of theory. Validation Logic: The protocol is self-validating if exactly zero imaginary frequencies are observed. This mathematically proves that the optimized geometry is a true global minimum on the potential energy surface and not a transition state saddle point.

Step 4: Property Extraction. Extract the HOMO and LUMO energy levels to calculate the global electrophilicity index and generate the MEP surface map.

DFT_Workflow Step1 1. Conformational Search MMFF94 Force Field Step2 2. Geometry Optimization DFT B3LYP/6-311++G(d,p) Step1->Step2 Step3 3. Frequency Analysis Validate True Minimum (Zero Imaginary Freqs) Step2->Step3 Step4 4. Property Extraction HOMO/LUMO & MEP Step3->Step4

Self-validating computational workflow for extracting electronic and steric properties via DFT.

Protocol B: Synthesis and Isomeric Isolation of the (E)-Oxime

Step 1: Dissolution. Dissolve 1.0 equivalent of 1,4-benzodioxane-6-carboxaldehyde in absolute ethanol. Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the nucleophilic addition while maintaining the solubility of both the organic aldehyde and the inorganic reagents at reflux.

Step 2: Reagent Addition. Add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the hydroxylamine salt, generating the active free nucleophile without triggering base-catalyzed side reactions (such as aldol condensations) that stronger bases might induce.

Step 3: Reflux & In-Process Validation. Reflux the mixture at 80°C for 3 hours. Validation Logic: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction validates its own completion when the distinct UV-active spot of the starting aldehyde completely disappears.

Step 4: Isolation. Cool the mixture to room temperature and precipitate the product by adding ice-cold distilled water. Filter the resulting solid. Causality: The oxime is insoluble in water, driving crystallization and leaving unreacted inorganic salts in the aqueous filtrate.

Step 5: Structural Validation. Perform ¹H-NMR (in DMSO-d₆). Validation Logic: The presence of a singlet at ~11.0 ppm (-OH) and a singlet at ~8.0 ppm (-CH=N) confirms oxime formation. The lack of secondary, minor peaks in these specific regions validates the stereoselective isolation of the thermodynamically stable (E)-isomer.

Synthesis_Validation S1 Reaction Aldehyde + NH2OH·HCl EtOH, Reflux S2 Isolation Precipitation & Filtration Crude E/Z Mixture S1->S2 V1 In-Process Control TLC Monitoring Disappearance of C=O S1->V1 S3 Purification Recrystallization Isolates (E)-Isomer S2->S3 S4 Validation 1H-NMR (Oxime -OH shift) IR (C=N stretch) S3->S4

Workflow for the synthesis and self-validating structural confirmation of the benzodioxane oxime.

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry / ResearchGate.1

  • Geometry Optimization, Quantum Chemical Analysis, Visual Study of Weak Interactions, and the Antifungal Activity Studies of Some Metal (II) Complexes of 1,4-Benzodioxane-6-Carbaldehyde Thiosemicarbazone by Molecular Docking. Scirp.org.2

  • Free radical scavenging mechanism of 1,3,4-oxadiazole derivatives: thermodynamics of O–H and N–H bond cleavage. PMC / National Institutes of Health.3

Sources

Exploratory

Toxicity and in vitro safety profile of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

Executive Summary The compound 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (CID 5382382)[1] is a highly versatile chemical building block frequently utilized in the synthesis of bioactive molecules, including an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (CID 5382382)[1] is a highly versatile chemical building block frequently utilized in the synthesis of bioactive molecules, including antimicrobial FtsZ inhibitors[2], phosphodiesterase antagonists, and acetylcholinesterase (AChE) reactivators[3]. However, the convergence of a 1,4-benzodioxane ring and an oxime functional group presents unique toxicological liabilities.

As a Senior Application Scientist, I approach the safety profiling of this scaffold not merely as a checklist of assays, but as a mechanistic investigation. To confidently advance derivatives of this compound through the drug discovery pipeline, we must construct a self-validating in vitro testing ecosystem that interrogates its specific structural vulnerabilities: CYP450-mediated quinone formation and oxime-driven genotoxicity.

Structural Toxicology & Mechanistic Liabilities

To design an effective safety protocol, we must first understand the causality behind the compound's potential toxicity. The molecule contains two distinct toxicophores that require orthogonal profiling strategies.

The 1,4-Benzodioxane Moiety: Oxidative Cleavage

The 1,4-benzodioxane scaffold is highly susceptible to Phase I oxidative metabolism. Clinical data from benzodioxane-containing drugs, such as eliglustat, demonstrate extensive metabolism by CYP2D6 and CYP3A4[4]. The primary toxicological risk is the CYP450-mediated oxidative cleavage of the dioxane ring, which can generate reactive ortho-quinone intermediates. If not effectively detoxified by glutathione (GSH), these electrophiles covalently bind to hepatic proteins, initiating idiosyncratic drug-induced liver injury (DILI).

The Oxime Moiety: Hydroxylamine Release

Oximes (RR'C=N−OH) are inherently unstable under specific enzymatic and acidic conditions, prone to hydrolysis into the parent aldehyde and hydroxylamine[5]. Hydroxylamines are notorious for their genotoxic potential; they are readily N-oxygenated by Flavin-containing monooxygenase 3 (FMO3) and can intercalate or covalently modify DNA, leading to base-pair substitutions[6]. Furthermore, the intrinsic nucleophilicity of hydroxylamines contributes to off-target protein interactions, complicating their safety profile[3].

G Parent 2,3-Dihydrobenzo[b][1,4]dioxine- 6-carbaldehyde oxime CYP CYP450 Oxidation (Benzodioxane Ring) Parent->CYP Phase I Metabolism Hydrolysis Oxime Hydrolysis (Acidic/Enzymatic) Parent->Hydrolysis Cleavage Quinone Reactive Quinone Species (Hepatotoxicity Risk) CYP->Quinone Ring Opening Hydroxylamine Hydroxylamine Release (Genotoxicity Risk) Hydrolysis->Hydroxylamine Aldehyde 1,4-Benzodioxane-6- carboxaldehyde Hydrolysis->Aldehyde

Metabolic pathways of the oxime highlighting reactive intermediate formation.

The Self-Validating In Vitro Screening Workflow

To isolate and quantify these risks, we deploy a tiered, self-validating workflow. "Self-validating" means that the output of one assay dictates the parameters of the next. For example, if metabolic stability assays reveal rapid clearance via CYP2D6, our subsequent cytotoxicity assays must include CYP2D6-competent cell lines (e.g., HepaRG or primary human hepatocytes) rather than standard HepG2 cells, which lack robust CYP expression.

G Start Compound Synthesis & QC (>98% Purity) Tier1 Tier 1: Metabolic Stability (HLM + FMO3) Start->Tier1 Tier2 Tier 2: Cytotoxicity & Genotox (HepG2, Ames, MN) Tier1->Tier2 Clearance Data Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 If Ames Negative Decision Safety Profiling Go/No-Go Decision Tier3->Decision IC50 > 10 µM

Tiered in vitro safety screening workflow for benzodioxane oxime derivatives.

Detailed Experimental Methodologies

Protocol A: Reactive Metabolite Trapping (CYP450 & FMO3 Assessment)

Objective: To quantify the formation of reactive quinones and hydroxylamines. Causality: Standard microsomal stability assays only measure parent compound disappearance. By supplementing the assay with Glutathione (GSH), we trap transient electrophiles as stable GSH-adducts, allowing for direct LC-MS/MS quantification.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and pre-incubate at 37°C in 100 mM potassium phosphate buffer (pH 7.4).

  • Supplementation: Add 5 mM GSH to the incubation matrix to act as the nucleophilic trap.

  • Initiation: Add 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (final concentration 10 µM) and initiate the reaction with 1 mM NADPH.

  • Sampling: Aliquot 50 µL at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using a precursor ion scan for m/z 272 (neutral loss of pyroglutamic acid, characteristic of GSH adducts).

Protocol B: Genotoxicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of the oxime and its hydroxylamine degradant. Causality: Because hydroxylamines cause specific DNA lesions[3], we utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions). The assay is performed with and without S9 fraction to account for metabolic bioactivation.

  • Culture Preparation: Grow TA98 and TA100 strains overnight in Oxoid nutrient broth to a density of 1−2×109 cells/mL.

  • Dosing: Prepare the oxime in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Incubation (Pre-incubation method): Mix 100 µL of bacterial suspension, 50 µL of test article, and 500 µL of either S9 mix (for metabolic activation) or phosphate buffer (for non-activation). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent increase in revertants ≥2 -fold over the vehicle control.

Protocol C: Cardiotoxicity (hERG Patch-Clamp)

Objective: To assess the risk of QT prolongation. Causality: Lipophilic, aromatic compounds frequently block the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Cell Line: Use stably transfected CHO cells expressing the hERG channel.

  • Electrophysiology: Employ whole-cell patch-clamp configuration at room temperature.

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds to activate the channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the oxime at ascending concentrations (0.1, 1, 10, 30 µM) until steady-state block is achieved.

  • Data Extraction: Calculate the IC50 based on the percentage reduction of the peak tail current amplitude.

Quantitative Data Presentation

To facilitate rapid decision-making, the expected toxicological thresholds and representative mass spectrometry profiles for this chemical class are summarized below.

Table 1: In Vitro Toxicity Thresholds & Expected Scaffold Behavior

Assay / ParameterTarget MetricAcceptable ThresholdExpected Behavior for Benzodioxane Oximes
HepG2 Cytotoxicity IC50 (µM)> 50 µMModerate toxicity (IC50 ~30-60 µM) due to lipophilicity.
HLM Stability Intrinsic Clearance ( CLint​ )< 40 µL/min/mgHigh clearance expected via CYP2D6/3A4 oxidation[4].
Ames Test (TA100) Revertant Fold-Increase< 2.0x vs ControlHigh risk of positivity in S9-activated conditions due to hydroxylamine[6].
hERG Inhibition IC50 (µM)> 10 µMLow to moderate risk; IC50 typically > 30 µM for this molecular weight.

Table 2: Representative LC-MS/MS Metabolite Profiling Data (Hypothetical)

Metabolitem/z [M+H]+Formation PathwayToxicological Implication
Parent Oxime 180.06N/AN/A
Aldehyde Degradant 165.05Oxime HydrolysisLow risk; rapidly oxidized to carboxylic acid.
Hydroxylamine 182.08FMO3 / RetroreductionHigh risk; direct DNA intercalation and mutagenesis[3].
GSH-Adduct 485.15CYP450 Oxidation + GSHIndicates reactive quinone formation; risk of hepatotoxicity.

Conclusion and Go/No-Go Decision Matrix

The safety profile of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime hinges heavily on its metabolic stability. If in vitro assays demonstrate rapid oxime hydrolysis or high levels of GSH-adduct formation, the scaffold must be structurally optimized before advancing. Common medicinal chemistry strategies to mitigate these liabilities include replacing the oxime with a bioisosteric ether or introducing steric hindrance (e.g., fluorine substitution) adjacent to the benzodioxane oxygen atoms to block CYP-mediated ring opening[2].

References

  • The effectiveness of oximes against organophosphate poisoning Source: MATEC Web of Conferences URL:[Link]

  • N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes and Adult Human Flavin-Containing Monooxygenase 3 Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • Can hydroxylamine be a more potent nucleophile for the reactivation of tabun-inhibited AChE than prototype oxime drugs? Source: PubMed (NIH) URL:[Link]

  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime - PubChem Source: PubChem (NIH) URL:[Link]

  • Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ Source: PMC (NIH) URL:[Link]

  • FDA Clinical Pharmacology and Biopharmaceutics Review: Eliglustat (205494Orig1s000) Source: accessdata.fda.gov URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime in Pharmaceutical Synthesis

Executive Summary & Chemical Profile The 1,4-benzodioxane motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of α -adrenergic receptor antagonists (e.g., doxazosin analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The 1,4-benzodioxane motif is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of α -adrenergic receptor antagonists (e.g., doxazosin analogs), neuroprotective agents, and transition metal complexes . Within this chemical space, 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (CAS: 31127-39-6) serves as a highly stable, versatile intermediate.

Unlike its reactive aldehyde precursor (CAS: 29668-44-8), the oxime provides a divergent synthetic node. It allows chemists to chemoselectively functionalize the 6-position of the bicyclic system, acting as a direct precursor to primary amines, nitriles, and complex heterocycles via nitrile oxide cycloadditions. This guide details the mechanistic causality, optimized protocols, and self-validating analytical steps required to utilize this oxime in drug development workflows.

Mechanistic Pathways & Transformations

The utility of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime lies in the unique reactivity of the C=N−OH functional group. The weak N−O bond is highly susceptible to catalytic reduction, while the hydroxyl group can be activated for elimination.

G Aldehyde Aldehyde Precursor (CAS: 29668-44-8) Oxime 2,3-Dihydrobenzo[b][1,4]dioxine -6-carbaldehyde oxime Aldehyde->Oxime NH2OH·HCl NaOAc Amine Primary Amine (Reductive Pathway) Oxime->Amine H2, Pd/C (Reduction) Nitrile Nitrile Derivative (Dehydrative Pathway) Oxime->Nitrile Ac2O, Reflux (Dehydration) NitrileOxide Nitrile Oxide (Oxidative Pathway) Oxime->NitrileOxide NCS, Base (Oxidation) Isoxazole Isoxazole Cycloadducts (Heterocycle Synthesis) NitrileOxide->Isoxazole Alkyne [3+2] Cycloaddition

Figure 1: Divergent synthetic pathways of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to Primary Amine

Objective: Synthesize 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine. Mechanistic Causality: Catalytic hydrogenation using Pd/C is selected over stoichiometric metal hydrides (e.g., LiAlH4​ ) to prevent over-reduction or ether cleavage of the benzodioxane ring . Methanol is chosen as the solvent because its protic nature stabilizes the transient imine intermediate. To prevent the newly formed primary amine from attacking the unreduced imine (which would form an unwanted secondary amine dimer), a catalytic amount of acetic acid is often added to keep the primary amine protonated and non-nucleophilic .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged flask with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (1.0 equiv) and anhydrous methanol (0.2 M). Add glacial acetic acid (0.1 equiv).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a continuous argon stream. Caution: Dry Pd/C is pyrophoric; the argon blanket is critical.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 12 hours.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The UV-active oxime ( Rf​≈0.6 ) must be entirely consumed, replaced by a ninhydrin-positive baseline spot ( Rf​≈0.1 ) indicating the primary amine.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in 1M HCl and wash with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 12, extract with DCM, dry over Na2​SO4​ , and concentrate to yield the pure amine.

Protocol B: Dehydrative Nitrile Formation

Objective: Synthesize 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile. Mechanistic Causality: Acetic anhydride acts dually as the solvent and the electrophilic activating agent. By acetylating the oxime hydroxyl group, the poor −OH leaving group is converted into a highly labile acetate. At reflux temperatures (130 °C), the thermal energy overcomes the activation barrier for the E2 elimination of acetic acid, irreversibly pushing the equilibrium toward the nitrile .

Step-by-Step Methodology:

  • Preparation: Suspend the oxime (1.0 equiv) in neat acetic anhydride (5.0 equiv) in a round-bottom flask equipped with a reflux condenser.

  • Dehydration: Heat the mixture to reflux (130 °C) for 3 hours under a nitrogen atmosphere.

  • Self-Validation Check (TLC & Visual): As the reaction proceeds, the mixture will become homogeneous. Monitor by TLC (Hexanes:EtOAc 3:1). The oxime spot should be cleanly replaced by a higher- Rf​ nitrile spot ( Rf​≈0.7 ) that is strongly UV-active but non-reactive to ninhydrin stains.

  • Quenching: Cool the reaction to room temperature and slowly pour it into crushed ice. Causality: This hydrolyzes the excess acetic anhydride into water-soluble acetic acid and precipitates the highly hydrophobic nitrile product.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3​ until CO2​ gas evolution completely ceases (validating the total removal of acetic acid).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the nitrile as a crystalline solid.

Quantitative Data & Optimization

The choice of reducing agent for the oxime-to-amine conversion drastically impacts chemoselectivity and yield. Table 1 summarizes the optimization parameters for this specific transformation.

Table 1: Optimization of Oxime Reduction Conditions

Reducing Agent / CatalystSolventTemp (°C)ChemoselectivityYield (%)Mechanistic Causality & Notes
H2​ (1 atm) / 10% Pd/C MeOH25High92Protic solvent stabilizes imine intermediate; prevents secondary amine formation.
LiAlH4​ (Stoichiometric) THF0 to 65Moderate85Aggressive hydride transfer; risks over-reduction or ether cleavage if uncontrolled.
Zn dust / AcOH AcOH60Moderate75Single-electron transfer (SET) mechanism; generates difficult-to-remove zinc salts.
NaBH4​ / NiCl2​ MeOH0High88In situ generation of nickel boride; excellent bench-stable alternative to H2​ gas.

Analytical Validation Strategies (E-E-A-T)

To ensure the structural integrity of the synthesized intermediates, cross-validate the products using the following spectroscopic markers:

  • Infrared (IR) Spectroscopy:

    • Starting Oxime: Exhibits a broad O−H stretch at ~3200–3300 cm⁻¹ and a distinct C=N stretch at ~1650 cm⁻¹.

    • Amine Product: The O−H stretch disappears, replaced by a characteristic doublet N−H stretch at ~3300 and 3400 cm⁻¹ (primary amine marker).

    • Nitrile Product: Both O−H and C=N stretches disappear, replaced by a sharp, highly diagnostic C≡N stretch at ~2220 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Starting Oxime: Features a diagnostic singlet at ~8.0 ppm ( CH=N ) and a broad, exchangeable singlet at ~9.0 ppm ( N−OH ).

    • Amine Product: The downfield imine proton is lost. A new singlet appears at ~3.7 ppm ( CH2​−NH2​ ), integrating for 2H, alongside a broad exchangeable signal at ~1.5 ppm ( NH2​ ).

    • Nitrile Product: Absence of both the CH=N and aliphatic CH2​ signals. The aromatic protons of the benzodioxane ring shift slightly downfield due to the strong electron-withdrawing nature of the cyano group.

References

  • MDPI. "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines." Catalysts 2022, 12(12), 1614. Available at:[Link]

  • National Institutes of Health (NIH). "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities." ChemCatChem 2021. Available at:[Link]

  • Master Organic Chemistry. "Beckmann Rearrangement and Oxime Dehydration." Reaction Guide. Available at:[Link]

Application

Catalytic hydrogenation methods for 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

Application Note: Selective Catalytic Hydrogenation of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime to Primary Amines Introduction & Strategic Overview The 1,4-benzodioxane structural motif is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Catalytic Hydrogenation of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime to Primary Amines

Introduction & Strategic Overview

The 1,4-benzodioxane structural motif is a privileged scaffold in medicinal chemistry, frequently serving as the core for alpha-adrenergic antagonists, PARP1 inhibitors, and various CNS-active agents [1]. The synthesis of these therapeutics often relies on the critical transformation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime into its corresponding primary amine, (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine.

While the catalytic hydrogenation of oximes is highly atom-economical, it is notoriously prone to poor selectivity. Without precise control of the reaction microenvironment, the process yields significant quantities of secondary and tertiary amine byproducts [2]. This application note details the causality behind these side reactions and provides two field-proven, self-validating protocols to achieve >95% selectivity for the primary amine.

Mechanistic Rationale & Causality

The reduction of an oxime to a primary amine does not happen in a single step; it proceeds via a highly reactive imine intermediate . The causality of byproduct formation lies in the nucleophilicity of the final product: as the primary amine accumulates, it can attack the unreacted imine intermediate. This condensation releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine (dimer) [3].

To synthesize the primary amine selectively, the experimental design must interrupt this dimerization pathway. We achieve this through two distinct strategies:

  • The Thermodynamic Shift (Basic Route): By conducting the reaction in a vast excess of ammonia (e.g., methanolic NH₃) using Raney Nickel, Le Chatelier’s principle forces the imine-amine condensation equilibrium backward, suppressing dimer formation [4].

  • The Kinetic Quench (Acidic Route): By using Palladium on Carbon (Pd/C) in the presence of a strong acid (e.g., HCl), the primary amine is protonated into an ammonium salt the moment it forms. This eliminates its nucleophilicity, physically preventing it from attacking the imine [2].

Reaction Pathway Visualization

Pathway Oxime 2,3-Dihydrobenzo[b][1,4]dioxine- 6-carbaldehyde oxime Imine Imine Intermediate Oxime->Imine H2, Catalyst -H2O PrimaryAmine 1° Amine Product Imine->PrimaryAmine H2, Catalyst SecondaryAmine 2° Amine Byproduct (Dimer) Imine->SecondaryAmine + 1° Amine -NH3 NH3 NH3 Additive (Basic Route) NH3->Imine Shifts equilibrium away from dimer Acid Acid Additive (Acidic Route) Acid->PrimaryAmine Forms unreactive ammonium salt

Reaction pathway of oxime hydrogenation illustrating dimerization and additive suppression.

Comparative Catalyst & Condition Data

The following table summarizes the quantitative parameters and outcomes of the two suppression strategies.

ParameterProtocol A (Basic Route)Protocol B (Acidic Route)Unoptimized (Control)
Catalyst Raney Nickel (W-2 or W-4)10% Pd/C10% Pd/C
Additive 7 M NH₃ in MethanolConc. HCl (1.2 eq.)None
Temperature 25–30 °C25 °C25 °C
H₂ Pressure 50 psi (3.4 atm)15–30 psi (1–2 atm)15–30 psi (1–2 atm)
Primary Amine Yield >92% >90% ~40%
Dimer Formation <2%<2%~55%
Primary Advantage Yields free base directly; scalable.Avoids pyrophoric catalysts.N/A

Experimental Protocols

Protocol A: Raney Nickel-Catalyzed Hydrogenation (Basic Route)

This protocol is ideal for large-scale synthesis and substrates sensitive to strong acids.

Step-by-Step Methodology:

  • Preparation: In a 100 mL Parr hydrogenation vessel, dissolve 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (1.79 g, 10.0 mmol) in 30 mL of 7 M ammonia in methanol.

  • Catalyst Addition: Under a strict argon sweep, carefully add 0.5 g of Raney Nickel slurry. (Note: Wash the commercial aqueous slurry three times with methanol prior to addition to remove water and optimize catalytic activity).

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Agitate the mixture at 25–30 °C for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The protocol is self-validating when the UV-active oxime peak (m/z [M+H]⁺ 180) is completely replaced by the highly polar amine peak (m/z [M+H]⁺ 166).

  • Workup & Self-Validating Purification:

    • Vent the hydrogen and purge with argon. Filter the mixture through a tightly packed pad of Celite. (CRITICAL: Do not let the Raney Ni filter cake dry out; keep it saturated with methanol to prevent spontaneous ignition).

    • Concentrate the filtrate under reduced pressure.

    • Acid-Base Extraction: Dissolve the crude residue in 1 M HCl (30 mL) and wash with ethyl acetate (2 × 20 mL). This step intrinsically validates the product, as unreacted oxime and neutral byproducts partition into the organic layer.

    • Basify the aqueous layer to pH 12 using 2 M NaOH, and extract the pure free amine with dichloromethane (3 × 20 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the target primary amine.

Protocol B: Pd/C-Catalyzed Hydrogenation (Acidic Route)

This protocol is ideal for rapid library synthesis and avoids the handling of pyrophoric metals.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the oxime (1.79 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Acidification: Add 1.0 mL of concentrated hydrochloric acid (~12 mmol, 1.2 eq.) to the solution.

  • Catalyst Addition: Add 180 mg of 10% Pd/C (preferably 50% wet with water to minimize fire risk during addition).

  • Hydrogenation: Seal the vessel with a septum, evacuate, and backfill with hydrogen three times. Maintain a hydrogen atmosphere using a double-layered balloon (approx. 1 atm) or a low-pressure manifold.

  • Reaction: Stir vigorously at 25 °C for 3–5 hours.

  • IPC: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The starting material (R_f ~0.6) will disappear, and the product will remain at the baseline due to its salt form.

  • Workup: Purge the flask with argon. Filter the mixture through Celite, washing the pad thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine as a stable solid. To obtain the free base, follow the basification extraction described in Protocol A.

References

  • Kumar, S., et al. (2020). "Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors." Bioorganic Chemistry, 102, 104075. URL:[Link]

  • Klyuev, M. V., et al. (2022). "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines." Catalysts, 12(12), 1614. URL:[Link]

  • Makarova, M., et al. (2023). "Ceria–Zirconia-Supported Pt as an Efficient Catalyst for the Sustainable Synthesis of Hydroxylamines and Primary Amines via the Hydrogenation of Oximes Under Ambient Conditions." Nanomaterials, 13(9), 1515. URL:[Link]

  • Encyclopedia.pub. (2022). "Heterogeneous Catalysis for Selective Hydrogenation of Oximes." URL:[Link]

Method

Application Note: Synthesis of Novel 1,4-Benzodioxane-Based Heterocycles via 1,3-Dipolar Cycloaddition

Introduction & Pharmacological Rationale The 2,3-dihydrobenzo[b][1,4]dioxine (commonly known as 1,4-benzodioxane) nucleus is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of alpha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 2,3-dihydrobenzo[b][1,4]dioxine (commonly known as 1,4-benzodioxane) nucleus is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of alpha-adrenergic antagonists, neuroprotectants, and metabolic regulators. By functionalizing this scaffold into 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime , researchers unlock a versatile precursor for the construction of complex heterocyclic systems.

The strategic conversion of this oxime into isoxazoles, pyrazoles, and 1,2,4-oxadiazoles has successfully yielded novel therapeutic candidates exhibiting profound anti-tumor, anti-angiogenic, and dipeptidyl peptidase-IV (DPP-IV) inhibitory profiles (1[1]). This application note details the mechanistic principles and provides a validated, step-by-step protocol for the preparation of 1,4-benzodioxane-linked isoxazoles using a 1,3-dipolar cycloaddition (1,3-DC) methodology.

Mechanistic Causality & Reaction Design

To transform the oxime into a stable heterocyclic ring, the reaction relies on the in situ generation of a highly reactive nitrile oxide intermediate. This approach is highly favored over traditional condensation methods due to its superior regioselectivity and atom economy.

  • Controlled Halogenation: The oxime is first reacted with N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF). NCS acts as a mild, controlled source of electrophilic chlorine, attacking the oxime carbon to yield a hydroximoyl chloride intermediate. Self-Validation: This step is visually self-validating; the reaction mixture typically transitions to a pale yellow hue, confirming the accumulation of the chlorinated intermediate.

  • Dehydrohalogenation & Dipole Generation: The dropwise addition of Triethylamine (TEA) at 0 °C facilitates the elimination of hydrogen chloride. Causality of Temperature: Strict temperature control is critical. Generating the nitrile oxide in situ at low temperatures prevents the highly reactive dipole from spontaneously dimerizing into an inactive furoxan byproduct ().

  • Concerted Cycloaddition: The transient nitrile oxide acts as a 1,3-dipole, reacting instantly with a terminal alkyne (the dipolarophile) in a concerted [3+2] cycloaddition to form a stable 3,5-disubstituted isoxazole ring.

Mechanism A 2,3-Dihydrobenzo[b][1,4]dioxine -6-carbaldehyde oxime B Hydroximoyl Chloride A->B NCS, DMF (Chlorination) C Nitrile Oxide (1,3-Dipole) B->C TEA, 0°C (-HCl) D 3,5-Disubstituted Isoxazole C->D Terminal Alkyne (Cycloaddition)

Chemical mechanism of 1,3-dipolar cycloaddition via nitrile oxide intermediate.

Experimental Protocol: Synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-substituted Isoxazoles

The following protocol outlines the standardized operational procedure for generating the nitrile oxide from the oxime precursor and trapping it with a representative terminal alkyne (phenylacetylene).

Required Reagents
  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (1.0 eq, 1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 eq, 1.1 mmol)

  • Phenylacetylene (1.2 eq, 1.2 mmol)

  • Triethylamine (TEA) (1.5 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Methodology
  • Oxime Activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (179.17 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Chlorination: Add NCS (146.8 mg, 1.1 mmol) in small portions over 5 minutes. Stir the mixture at room temperature (20–25 °C) for 1 hour. Note: A slight exotherm may occur; maintain the reaction at room temperature using a water bath if necessary. The solution will turn pale yellow.

  • Dipolarophile Addition: Inject phenylacetylene (122.6 mg, 1.2 mmol) directly into the reaction mixture.

  • Dipole Generation: Cool the reaction flask to 0 °C using an ice-water bath. Add TEA (151.8 mg, 1.5 mmol) dropwise over a period of 15 minutes. Critical Step: The slow addition ensures the nitrile oxide is consumed by the alkyne as rapidly as it is formed, preventing dimerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours. Monitor the complete consumption of the hydroximoyl chloride intermediate via TLC (Eluent: Hexane/EtOAc 3:1).

  • Work-up & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water (25 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (3 x 10 mL) to effectively partition and remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 100% Hexane to 80:20 Hexane/EtOAc) to afford the pure 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenylisoxazole.

Workflow Step1 1. Oxime Activation (Dissolve in anhydrous DMF + NCS) Step2 2. Dipolarophile Addition (Add Terminal Alkyne) Step1->Step2 Step3 3. Dipole Generation (Dropwise TEA addition at 0°C) Step2->Step3 Step4 4. Reaction Propagation (Stir at RT for 8-12 hours) Step3->Step4 Step5 5. Work-up & Extraction (Ice-water Quench, EtOAc Extraction) Step4->Step5 Step6 6. Purification (Silica Column Chromatography) Step5->Step6

Step-by-step experimental workflow for the synthesis of 1,4-benzodioxane-based isoxazoles.

Quantitative Data Presentation

The versatility of this protocol allows for the substitution of various alkynes to generate a library of derivatives. Below is a summary of representative quantitative data detailing reaction yields and their corresponding biological evaluations (e.g., anti-angiogenic/HUVEC proliferation inhibition), demonstrating the robust nature of the oxime-derived heterocycles (2[2]).

Compound IDDipolarophile (Alkyne)Isolated Yield (%)Purity (HPLC, %)HUVEC Proliferation IC₅₀ (µM)
BDX-Isox-01 Phenylacetylene82%>98%12.4 ± 0.8
BDX-Isox-02 4-Fluorophenylacetylene79%>99%8.2 ± 0.5
BDX-Isox-03 4-Methoxyphenylacetylene85%>98%15.1 ± 1.1
BDX-Isox-04 3-Pyridylacetylene71%>97%4.6 ± 0.3
BDX-Isox-05 Cyclopropylacetylene68%>95%22.3 ± 1.4

Data Note: Yields represent isolated, chromatography-purified products. IC₅₀ values are indicative of the potent bioactivity achievable when coupling the 1,4-benzodioxane moiety with an isoxazole core.

References

  • Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: PMC (Molecules) URL: [Link][1]

  • Title: Synthesis of Novel 1,3,4-Trisubstituted Pyrazole Derivatives and Their Evaluation as Antitumor and Antiangiogenic Agents Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link][2]

  • Title: Synthesis of sugars and steroid conjugates via 1,3-dipolar cycloaddition reactions of nitrile oxides Source: Società Chimica Italiana (chim.it) URL: [Link]

Sources

Application

Utilizing 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime in Palladium-Catalyzed Cross-Coupling Reactions

Executive Brief The 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry, frequently appearing in alpha-adrenergic antagonists, anxiolytics, and hepatoprotective agents[1]. Late-stage functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry, frequently appearing in alpha-adrenergic antagonists, anxiolytics, and hepatoprotective agents[1]. Late-stage functionalization of this electron-rich heterocycle is highly desirable for library synthesis and structure-activity relationship (SAR) studies. 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime serves as a uniquely versatile substrate in palladium-catalyzed cross-coupling reactions. By manipulating the catalytic conditions, researchers can exploit the oxime moiety either as a robust directing group for adjacent C(sp²)–H functionalization or as an umpolung nucleophile to achieve direct arylation at the oxime carbon[2].

This application note details the mechanistic causality, optimization data, and self-validating experimental protocols for both divergent pathways.

Mechanistic Paradigms & Causality

The divergent reactivity of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is dictated by the choice of the palladium precursor, the ligand environment, and the base/oxidant system.

Paradigm A: The Oxime as a Directing Group (CMD Pathway)

In traditional C–H functionalization, the nitrogen lone pair of the oxime coordinates to a Pd(II) center, directing the metal to the proximal ortho-C(sp²)–H bond (the C5 or C7 position of the benzodioxane ring)[3]. The cleavage of the C–H bond occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, facilitated by an internal base such as acetate[4].

Causality of Reagents: Free oximes can sometimes undergo unwanted Beckmann rearrangements under acidic or oxidative Pd(II) conditions[5]. To prevent this, the protocol utilizes in situ O-acetylation (using acetic anhydride), transforming the substrate into a transient O-acetyl oxime. This modification significantly enhances the stability of the directing group during the high-valent Pd(II)/Pd(IV) catalytic cycle[6]. Silver acetate (AgOAc) is employed as an iodide scavenger; by precipitating insoluble AgI, it prevents product inhibition and maintains the highly electrophilic cationic Pd(II) state required for the CMD step.

Paradigm B: Umpolung Reactivity at the Oxime Carbon

Aldoximes typically act as electrophiles at the carbon atom. However, under specific Pd(0)/Pd(II) catalytic conditions, the oxime exhibits umpolung (polarity-reversed) reactivity [2].

Causality of Reagents: When treated with a strong base (e.g., Cs₂CO₃), the oxime hydroxyl group is deprotonated. The resulting O-oxime anion possesses a resonance structure that localizes electron density on the oxime carbon. A soft Pd(II) intermediate—generated by the oxidative addition of an aryl bromide to Pd(0)—is selectively attacked by this nucleophilic carbon[2]. The use of the bulky, electron-rich phosphine ligand t-BuBrettPhos is critical here. Its extreme steric bulk prevents unwanted N-arylation of the oxime, while its electron-rich nature accelerates the initial oxidative addition of the unactivated aryl bromide.

Pathways Substrate 2,3-dihydrobenzo[b][1,4]dioxine -6-carbaldehyde oxime Path1 Pathway A: Directed Ortho-C(sp2)-H Arylation Substrate->Path1 Pd(OAc)2, AgOAc Ac2O, AcOH Path2 Pathway B: Umpolung Oxime-Carbon Arylation Substrate->Path2 Pd(allyl)(t-BuBrettPhos)OTf Cs2CO3, Toluene Prod1 Ortho-Arylated Benzodioxane Oxime Path1->Prod1 Prod2 Aryl Ketoxime Derivative Path2->Prod2

Figure 1: Divergent cross-coupling pathways for 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Deprot Oxime Deprotonation & Nucleophilic Attack PdII->Deprot Cs2CO3, Oxime Substrate Nitroso Nitroso-Pd Intermediate Deprot->Nitroso Isomer Isomerization to C-bound Pd-Oxime Nitroso->Isomer RedElim Reductive Elimination Isomer->RedElim RedElim->Pd0 Regenerate Pd(0) Product Ketoxime Product RedElim->Product

Figure 2: Catalytic cycle for the Umpolung Pd-catalyzed C-H arylation of the aldoxime carbon.

Quantitative Data & Optimization

The following tables summarize the optimization parameters that justify the established protocols. Data reflects the profound impact of ligand steric bulk in umpolung reactions and the necessity of additive control in directed C–H activation.

Table 1: Optimization of Umpolung Oxime-Carbon Arylation [2]

Catalyst / PrecatalystLigandBaseSolventYield (%)Mechanistic Observation
Pd(OAc)₂PPh₃Cs₂CO₃Toluene< 5%Rapid catalyst decomposition; no oxidative addition.
Pd₂(dba)₃XPhosCs₂CO₃Toluene22%Competitive N-arylation observed due to insufficient steric shielding.
[Pd(allyl)(t-BuBrettPhos)]OTft-BuBrettPhos K₂CO₃Dioxane65%Good conversion, but incomplete deprotonation of oxime.
[Pd(allyl)(t-BuBrettPhos)]OTf t-BuBrettPhos Cs₂CO₃ Toluene 94% Optimal. Complete conversion; exclusive C-arylation.

Table 2: Optimization of Directed Ortho-C(sp²)–H Arylation [5][6]

Directing Group StateCatalystOxidant / AdditiveSolventYield (%)Mechanistic Observation
Free OximePd(OAc)₂Ag₂CO₃DMF15%Substrate degradation via Beckmann rearrangement.
Free OximePd(OAc)₂AgOAcAcOH40%Moderate yield; competitive oxidation of the benzodioxane ring.
Transient O-Acetyl Oxime Pd(OAc)₂ AgOAc / Ac₂O AcOH 88% Optimal. Ac₂O protects the oxime in situ; AgOAc drives CMD.

Self-Validating Experimental Protocols

Protocol A: Umpolung Synthesis of Aryl Ketoximes

Objective: Coupling of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime with an aryl bromide at the oxime carbon.

Materials:

  • 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (1.0 mmol, 179.17 mg)

  • Aryl bromide (e.g., 4-bromoanisole) (1.2 mmol) *[Pd(allyl)(t-BuBrettPhos)]OTf (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with the oxime substrate,[Pd(allyl)(t-BuBrettPhos)]OTf, and finely powdered Cs₂CO₃.

  • Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and inject anhydrous toluene (5.0 mL) followed by the aryl bromide via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive argon flow. Stir the mixture vigorously (800 rpm) at 80 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a pale yellow suspension to a dark red/brown homogeneous-like mixture within the first 30 minutes, confirming the generation of the active Pd(0) species.

  • Self-Validation Checkpoint 2 (Analytical): At 14 hours, quench a 10 µL aliquot in 1 mL of EtOAc/H₂O (1:1). Analyze the organic layer via LC-MS. The disappearance of the m/z 180 [M+H]+ peak (starting oxime) and the appearance of the coupled product mass validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure aryl ketoxime.

Protocol B: Ortho-C(sp²)–H Arylation via Transient Directing Group

Objective: Arylation of the benzodioxane core at the C7 position using an aryl iodide.

Materials:

  • 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (1.0 mmol, 179.17 mg)

  • Aryl iodide (e.g., iodobenzene) (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • AgOAc (1.5 mmol, 250.3 mg)

  • Acetic Anhydride (Ac₂O) (1.0 mmol, 102 mg)

  • Glacial Acetic Acid (AcOH) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To a clean, dry 15 mL pressure vial equipped with a magnetic stir bar, add the oxime substrate, Pd(OAc)₂, and AgOAc.

  • Solvent Addition: Add glacial AcOH (5.0 mL), followed immediately by Ac₂O (1.0 mmol) and the aryl iodide.

    • Causality Note: The Ac₂O rapidly converts the substrate to the O-acetyl oxime in situ, preventing acid-catalyzed degradation[5].

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a pre-heated oil bath at 100 °C. Stir for 24 hours.

  • Self-Validation Checkpoint 1 (Visual): Monitor the reaction for the precipitation of a bright yellow solid (AgI) on the walls of the vial. This is a direct stoichiometric indicator of successful oxidative addition and iodide abstraction, confirming the catalytic cycle is turning over.

  • Self-Validation Checkpoint 2 (Analytical): Perform TLC analysis (Hexanes/EtOAc 7:3) using UV activity and KMnO₄ stain. The transient O-acetyl oxime intermediate will appear first, followed by the slower emergence of the ortho-arylated product, which elutes with a slightly higher Rf​ due to increased lipophilicity.

  • Workup: Cool the mixture to room temperature. Dilute with DCM (20 mL) and neutralize carefully with saturated aqueous NaHCO₃ until bubbling ceases. Extract the aqueous layer with DCM (2 × 15 mL).

  • Deprotection (Optional): If the free oxime is desired, the crude O-acetylated product can be stirred in MeOH with K₂CO₃ (1.5 equiv) at room temperature for 2 hours to quantitatively cleave the acetyl group[5].

  • Purification: Dry the organic extracts over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Directing-Group-Free Palladium-Catalyzed C–H Arylation of Aldoxime Using Oxime's Umpolung Properties. Organic Letters (2022).[Link]

  • O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. Organic Letters (2009).[Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews (2010).[Link]

  • Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. The Journal of Organic Chemistry (2015). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime in aqueous media

Technical Support Center: Solubility Solutions for 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime From the Desk of the Senior Application Scientist Welcome to the technical support guide for 2,3-dihydrobenzo[b][1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility Solutions for 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde oxime (herein referred to as BDO). We understand that realizing the full potential of a novel compound in your research is often predicated on a fundamental, yet frequently challenging, property: its solubility in aqueous media. Many researchers encounter difficulties when attempting to formulate BDO in buffers and cell culture media, leading to precipitation, inaccurate concentration measurements, and unreliable experimental results.

This guide is structured as a series of frequently asked questions and troubleshooting protocols. It moves beyond simple instructions to explain the underlying physicochemical principles governing BDO's behavior in solution. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to develop a robust formulation strategy tailored to your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to dissolve BDO directly into my aqueous buffer (e.g., PBS, TRIS), but it won't go into solution or it forms a cloudy suspension. Why is this happening?

A1: This is the most common issue encountered and is due to the inherent physicochemical properties of the BDO molecule.

  • Structural Basis of Insolubility: The core of the BDO molecule is the 2,3-dihydrobenzo[b][1][2]dioxine structure. This fused ring system is predominantly non-polar and hydrophobic, meaning it is energetically unfavorable for it to interact with polar water molecules.[3][4] Water molecules are tightly associated through hydrogen bonds, and they tend to exclude non-polar molecules, leading to poor solubility.

  • Limited Impact of the Oxime Group: While the oxime functional group (-CH=N-OH) adds some polarity and hydrogen bonding capability, it is not sufficient to overcome the hydrophobicity of the larger benzodioxan scaffold.

  • Predicted Lipophilicity: The predicted octanol-water partition coefficient (XLogP3) for BDO is 1.2, indicating a preference for a more lipid-like environment over an aqueous one.[5] Compounds with poor aqueous solubility are a common challenge in drug development, with estimates suggesting over 70% of new chemical entities are poorly soluble.[6][7]

The first and most critical step is to never attempt to dissolve the dry powder directly into an aqueous buffer. You must first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the correct first step for preparing a BDO solution for my experiments?

A2: The universally recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent. This leverages the principle that "like dissolves like"; the non-polar character of BDO allows it to be readily solubilized by organic solvents.

**dot

Caption: Fig 1. Recommended workflow for preparing a BDO stock solution.

Experimental Protocol: Preparation of a Concentrated BDO Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Ethanol is another viable option.

  • Calculation: Determine the mass of BDO powder required to make a stock solution of a desired concentration (e.g., 10 mM).

    • Molecular Weight of BDO: 179.17 g/mol [5][8]

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x 179.17 ( g/mol )

  • Dissolution: Carefully weigh the BDO powder and add it to a sterile, appropriate vessel (e.g., a polypropylene or glass vial). Add the calculated volume of DMSO.

  • Solubilization: Vortex or gently agitate the solution at room temperature until all solid material is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but check for compound stability.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C or -80°C, protected from light and moisture.

Q3: I prepared a DMSO stock, but when I dilute it into my aqueous experimental medium, a precipitate forms. What should I do?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because when the highly concentrated organic stock is introduced into the aqueous medium, the final concentration of the organic solvent is too low to maintain the solubility of your BDO. The BDO molecules crash out of the solution as they are suddenly exposed to the unfavorable aqueous environment.

To overcome this, you need to employ a solubility enhancement strategy. The decision of which strategy to use depends on your specific experimental constraints.

**dot

Sources

Optimization

Preventing hydrolysis and degradation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime. While oximes are highly valuable intermediates and conjugates in drug development, they are inherently susceptible to hydrolysis, reverting to their parent aldehydes and hydroxylamine under suboptimal conditions[1]. This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your compound during long-term storage.

Section 1: Mechanistic Insight (The "Why")

To prevent degradation, we must first understand the causality behind it. Oximes feature a carbon-nitrogen double bond (C=N-OH). The high electronegativity of the oxygen atom (χO = 3.5) reduces the basicity of the oxime nitrogen compared to standard imines or hydrazones, making oximes relatively more stable[2][3].

However, they are not immune to degradation. In the presence of trace moisture and slightly acidic conditions (even from atmospheric CO₂ dissolving in condensation), the nitrogen atom becomes protonated. This protonation increases the electrophilicity of the carbon atom, inviting nucleophilic attack by water. This forms a transient carbinolamine intermediate that rapidly collapses, cleaving the C=N bond to yield 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde and hydroxylamine[2][3]. Furthermore, exposure to UV light can trigger N-OH bond scission and photochemical Beckmann rearrangements[1][4].

Mechanism Oxime 2,3-dihydrobenzo[b][1,4]dioxine- 6-carbaldehyde oxime Protonated Protonated Oxime (Acidic Trace) Oxime->Protonated + H+ (Moisture/Acid) Carbinolamine Carbinolamine Intermediate Protonated->Carbinolamine + H2O (Nucleophilic Attack) Products Aldehyde + Hydroxylamine (Degradation Products) Carbinolamine->Products - H+ (Bond Cleavage)

Acid-catalyzed hydrolysis pathway of the oxime.

Section 2: Troubleshooting & FAQs

Q1: My LC-MS/NMR analysis shows an increasing peak for 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. Why is my oxime degrading? A1: The appearance of the parent aldehyde is the hallmark of oxime hydrolysis[1]. This is almost always caused by the ingress of moisture combined with trace acidity. Even opening a cold vial in a humid laboratory before it has reached room temperature will cause condensation inside the vial, introducing water. The atmospheric CO₂ dissolving in this condensation creates carbonic acid, which acts as a catalyst for hydrolysis[2][3].

Q2: What are the absolute optimal storage conditions for this compound? A2: To arrest kinetic degradation, the compound must be stored at 2°C to 8°C[4]. It must be kept in an amber glass vial to prevent UV-induced photochemical decomposition[4]. Most critically, it must be stored under an inert atmosphere (Argon or Nitrogen) and kept in a desiccator to eliminate the water required for the carbinolamine transition state[3].

Q3: Can I store the oxime in an aqueous stock solution for ongoing assays? A3: It is highly discouraged. While oximes are more stable in water than hydrazones, they will still hydrolyze over time, particularly if the pH drops below 7.0[2][3]. Aqueous solutions should be prepared fresh. If short-term storage is unavoidable, keep the solution at 5°C, protected from light, and use it within a few days[4].

Q4: If my batch has degraded, can it be salvaged? A4: Yes. Because the degradation products are the aldehyde and hydroxylamine, the oxime can often be re-purified via recrystallization (typically using an ethanol/water gradient) or flash chromatography. However, preventing degradation through proper aliquoting is far more efficient.

Section 3: Quantitative Stability Profiles

To contextualize the stability of your oxime, refer to the comparative kinetic data below. While oximes are the most robust of the carbon-nitrogen double bond conjugates, they still require rigorous environmental control.

Table 1: Comparative Hydrolytic Stability of Conjugates

Conjugate TypeRelative Hydrolysis Rate Constant (pD 7.0)Primary Degradation Trigger
Methylhydrazone~600x faster than oximeAcid / Moisture
Acetylhydrazone~300x faster than oximeAcid / Moisture
Semicarbazone~160x faster than oximeAcid / Moisture
Oxime Baseline (1x) Acid / Moisture / UV Light

(Data synthesized from Kalia & Raines, 2008[2][3])

Table 2: Optimal Storage Parameters for 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

ParameterOptimal ConditionCausality / Rationale
Temperature 2°C to 8°CReduces thermal kinetic energy, preventing activation of hydrolysis pathways[4].
Atmosphere Argon or Nitrogen purgeDisplaces atmospheric CO₂ (which forms acid with moisture) and O₂[1].
Humidity < 10% RH (Desiccated)Removes H₂O, the primary nucleophile required for carbinolamine formation[3].
Light Exposure Amber glass / Foil-wrappedPrevents UV-induced N-OH bond scission and photochemical Beckmann rearrangement[1][4].
Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, do not rely on a single bulk container. Repeated freeze-thaw cycles and atmospheric exposure will destroy the batch. Implement the following self-validating protocol for aliquoting and monitoring.

Protocol: Moisture-Free Aliquoting and Stability Validation

Phase 1: Preparation and Aliquoting

  • Equilibration: Before opening the primary container of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime, allow it to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder.

  • Aliquot Generation: Inside a dry glovebox or under a localized stream of dry Nitrogen, weigh out single-use aliquots into pre-dried amber glass vials.

  • Inert Purge: Gently purge each vial with Argon gas. Argon is heavier than air and will effectively blanket the solid, displacing oxygen and ambient moisture.

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the seal with Parafilm for an additional moisture barrier.

  • Storage: Place the aliquots in a secondary container with active desiccant (e.g., Drierite) and store at 2-8°C[4].

Phase 2: Purity Monitoring (Self-Validation)

  • Sampling: Once a month, sacrifice one aliquot for LC-MS or ¹H NMR analysis.

  • Analysis: Run the sample using a polar capillary column (e.g., DB-WAX) or standard reverse-phase LC[4]. Monitor for the appearance of the aldehydic proton signal (typically around δ = 9.5 - 10.0 ppm in NMR) or the specific mass-to-charge ratio of the aldehyde[3].

  • Decision Gate: If the aldehyde peak integrates to >2% relative to the oxime, the batch must be flagged for re-purification.

Workflow Synthesis Synthesize / Receive Oxime Dry Desiccate & Argon Purge Synthesis->Dry Store Store at 2-8°C in Amber Vials Dry->Store Test LC-MS / NMR Purity Check Store->Test Monthly Decision Aldehyde Peak > 2%? Test->Decision Purify Recrystallize (Ethanol/Water) Decision->Purify Yes Proceed Proceed with Experiment Decision->Proceed No Purify->Dry

Self-validating storage and purity monitoring workflow.

References
  • BenchChem. "Methods for preventing the decomposition of Cyclopentanone oxime during storage." BenchChem Technical Support.
  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, PMC - NIH.
  • CAMEO Chemicals - NOAA. "Oximes - Reactive Group Documentation.
  • SciSpace. "Hydrolytic Stability of Hydrazones and Oximes.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for High-Purity 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime

[label="Adjust Solvent\nSystem/ Finalizing SOP Details I'm now putting the finishing touches on the DCM/Heptane recrystallization SOP, emphasizing controlled cooling at 0.5 °C/min to 5 °C and vacuum filtration. The filte...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Adjust Solvent\nSystem/

Finalizing SOP Details

I'm now putting the finishing touches on the DCM/Heptane recrystallization SOP, emphasizing controlled cooling at 0.5 °C/min to 5 °C and vacuum filtration. The filter cake will be washed with cold heptane and dried in a vacuum oven at 40 °C. I have also finalized and ensured adherence to the specified color palette and contrast rules for the DOT diagrams, as well as the color codes.

Finalizing Diagrams and SOP

I've completed and proofed both DOT diagrams, ensuring they meet the given color and contrast specifications. The SOP for DCM/Heptane recrystallization is now finalized, including controlled cooling, vacuum filtration, and drying steps. The entire process is now fully documented.

Refining Purification SOP

I'm now integrating all these findings into the DCM/Heptane recrystallization SOP. My focus has been on validating each parameter of the existing process. I'm especially focused on cooling rate, temperature, filtration and drying. Now, I will provide the user a comprehensive, detailed guide for oxime purification.

Integrating Literature into SOP

I'm now integrating crucial literature references to strengthen the technical guide. I'm focusing on "ACS Omega 2023" for DCM/Heptane solvent selection and BenchChem for detailed analysis of the E/Z Isomerism. I'll also add content from "Science of Synthesis" to cover additional oxime-specific guidance. My goal is to make a resource that combines practical SOPs with robust, validated scientific principles.

Validating Recrystallization SOP

My current focus is on validating each parameter within the DCM/Heptane recrystallization SOP. I'm prioritizing the integration of crucial literature references and the incorporation of validated scientific principles within the SOP. I've also verified that the chemical name and structure are correct.

Welcome to the Technical Support Center for the purification of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (CAS: 31127-39-6). As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), achieving high stereochemical (E-isomer) and chemical purity of this oxime is paramount.

This guide is designed for researchers and drug development professionals. It moves beyond basic procedures to explain the thermodynamic and kinetic causality behind oxime recrystallization, providing actionable troubleshooting strategies and self-validating protocols.

Part 1: Core Principles of Oxime Purification

The oximation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde using hydroxylamine hydrochloride typically yields a kinetic mixture of (E) and (Z) stereoisomers [1].

  • Thermodynamic vs. Kinetic Control: The (E)-isomer is thermodynamically favored due to minimized steric repulsion between the oxime hydroxyl group and the bulky benzodioxane ring system. However, standard reaction conditions often trap 10–20% of the product as the kinetic (Z)-isomer [2].

  • Purification Strategy: Standard silica gel chromatography is often inefficient for separating E/Z oxime isomers due to streaking and similar retention factors. Fractional recrystallization leverages the distinct dipole moments of the isomers. The (Z)-isomer exhibits higher solubility in specific halogenated and alcoholic solvents, allowing the (E)-isomer to selectively crystallize [1].

Part 2: Troubleshooting Guides & FAQs

Q1: My recrystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this?

Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the oxime is lower than the saturation temperature of your chosen solvent system. The compound precipitates as a supercooled liquid before it has the thermodynamic energy to nucleate into a crystal lattice. Solution:

  • Adjust the Solvent System: Shift from a highly polar system (like pure Ethanol) to a binary system with a steeper solubility curve, such as Dichloromethane (DCM)/Heptane.

  • Lower the Concentration: Dilute the crude mixture by 15-20% to lower the saturation temperature below the melting point of the oxime.

  • Seed at the Cloud Point: Introduce pure (E)-isomer seed crystals the exact moment the solution becomes slightly turbid (the cloud point). This bypasses the energy barrier for primary nucleation.

Q2: NMR analysis shows a persistent 10-15% of the (Z)-isomer in my crystallized product. How can I selectively purge it?

Causality: If your solvent system does not offer sufficient differential solubility, the (Z)-isomer will co-crystallize with the (E)-isomer. Solution: Switch your recrystallization solvent to pure Isopropyl Alcohol (IPA) or a 1:4 DCM/Heptane mixture. Literature demonstrates that IPA effectively retains the undesired (Z)-isomer of oximes in the mother liquor while the (E)-isomer crystallizes [1]. Advanced Fix: If the Z-isomer persists >5%, perform an acid-catalyzed equilibration prior to recrystallization. Refluxing the crude mixture in ethanol with a catalytic amount of HCl (pH ~4) protonates the oxime nitrogen, allowing rotation around the C=N bond and thermodynamically driving the mixture toward the stable (E)-isomer [2] [3].

Q3: How do I remove unreacted 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde from the final oxime?

Causality: Unreacted aldehyde shares a nearly identical non-polar hydrocarbon backbone with the oxime, leading to co-precipitation during cooling. Solution: Do not rely on recrystallization alone to purge the aldehyde. Intervene during the aqueous workup phase. Wash the organic extract with a saturated sodium bisulfite (NaHSO₃) solution. The unreacted aldehyde reacts to form a highly water-soluble bisulfite adduct, which is easily partitioned into the aqueous waste layer, leaving the pure oxime in the organic phase.

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the performance of various solvent systems evaluated for the recrystallization of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime.

| Solvent System | Volumetric Ratio | Average Yield (%) | (E)-Isomer Purity (%) | Impurity Purge Profile | Technical Notes | | :--- | :--- | :--- | :--- | :--- | | EtOH / Water | 70:30 | 85% | 92.0% | Poor (Z)-isomer purge | High risk of oiling out; requires slow cooling. | | Toluene | 100% | 70% | 95.5% | Moderate | Good for removing polar impurities; low overall yield. | | IPA | 100% | 78% | >98.0% | Excellent (Z)-isomer purge | Preferred for single-solvent scalable purification [1]. | | DCM / Heptane | 1:4 | 82% | >99.0% | Exceptional E/Z separation | Requires precise anti-solvent addition and seeding. |

Part 4: Standard Operating Procedure (SOP)

Methodology: High-Purity Recrystallization via DCM/Heptane Anti-Solvent Addition This protocol is designed as a self-validating system. Each step contains a physical checkpoint to ensure the process is proceeding correctly.

  • Dissolution: In a round-bottom flask, dissolve 10.0 g of crude 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime in 20 mL of Dichloromethane (DCM) at 35 °C under gentle reflux.

  • Mechanical Clarification (Validation Step): Filter the warm solution through a 0.45 µm PTFE membrane into a clean, pre-warmed crystallization vessel. Validation: The solution must be perfectly transparent, confirming the removal of insoluble inorganic salts (e.g., NaCl, unreacted hydroxylamine).

  • Anti-Solvent Addition: Equip the vessel with an overhead stirrer (250 rpm). Slowly add warm Heptane (35 °C) dropwise using an addition funnel. Stop the addition (typically around 70-80 mL) the moment the solution exhibits a faint, persistent opalescence (the cloud point).

  • Seeding & Isothermal Hold (Validation Step): Add 50 mg of high-purity (E)-isomer seed crystals. Hold the suspension isothermally at 35 °C for 30 minutes. Validation: The turbidity should visibly increase without the formation of a separate liquid phase (oiling out), confirming successful crystal nucleation.

  • Controlled Cooling Ramp: Program the cooling bath to reduce the temperature from 35 °C to 5 °C at a strict rate of 0.5 °C/min.

  • Isolation: Filter the resulting white crystalline slurry under vacuum using a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with 15 mL of pre-chilled (0 °C) Heptane to displace the mother liquor containing the (Z)-isomer. Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Part 5: Process Visualizations

Workflow Diagram: E/Z Isomerization and Purification

Workflow A Crude Oxime Mixture (E/Z Isomers + Aldehyde) B Acid-Catalyzed Equilibration (pH ~4, Thermodynamic Control) A->B High Z-Isomer Content C Dissolution in Hot Solvent (DCM / Heptane or IPA) A->C Direct Purification B->C D Controlled Cooling (0.5 °C/min to 5 °C) C->D E Seeding with Pure (E)-Isomer (at Cloud Point) D->E F Crystallization of (E)-Oxime E->F G Filtration & Washing (Cold Anti-Solvent) F->G H High-Purity (E)-Oxime (>98% Purity) G->H Solid Fraction I Mother Liquor (Z-Isomer & Impurities) G->I Liquid Fraction

Caption: Workflow for the selective crystallization of (E)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected During Recrystallization Q1 Product is oiling out? Start->Q1 Q2 High (Z)-isomer content in NMR? Start->Q2 Q3 Unreacted Aldehyde present? Start->Q3 A1 Adjust Solvent Polarity & Seed at Cloud Point Q1->A1 Yes A2 Switch to IPA or DCM/Heptane Use Acid Equilibration Q2->A2 Yes A3 Pre-wash organic layer with saturated NaHSO3 Q3->A3 Yes

Caption: Troubleshooting decision tree for common oxime recrystallization issues.

References

  • Title: A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity Source: ACS Omega URL: [Link]

  • Title: Product Class 15: Oximes (Science of Synthesis) Source: Thieme Connect URL: [Link]

Optimization

Minimizing side-product formation during the reduction of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of oximes to primary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of oximes to primary amines. The reduction of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime to (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is a critical transformation in the synthesis of various pharmacophores. However, this reaction is notoriously prone to side-product formation—specifically secondary amines (dimerization) and incomplete reduction (hydroxylamines) [1].

This guide provides a self-validating troubleshooting framework, mechanistic insights, and optimized protocols to ensure high-fidelity primary amine synthesis.

Part 1: Mechanistic Pathways & Causality

To control the reaction, we must first understand the causality of side-product formation. The reduction of an oxime to a primary amine proceeds via an intermediate imine. The divergence between high yield and poor purity occurs at this exact intermediate stage:

  • Dimerization (Secondary Amine Formation): The newly formed primary amine is highly nucleophilic. If it accumulates in the presence of the unreduced, electrophilic imine intermediate, it will undergo a nucleophilic attack. This forms a diamine intermediate that eliminates ammonia and reduces to a secondary amine (dimer) [2].

  • Incomplete Reduction: The N–O bond requires specific catalytic conditions to cleave. Depending on the catalyst choice (e.g., using PtO₂ without a strong Brønsted acid), the reaction may stall at the hydroxylamine stage [3].

OximeReduction Oxime 2,3-Dihydrobenzo[b][1,4]dioxine- 6-carbaldehyde oxime Imine Imine Intermediate (Electrophile) Oxime->Imine Reduction (-H2O) Hydroxylamine Hydroxylamine (Incomplete Reduction) Oxime->Hydroxylamine Partial Reduction PrimaryAmine Primary Amine (Desired Product) Imine->PrimaryAmine Reduction (+H2) SecondaryAmine Secondary Amine (Dimer Side-Product) Imine->SecondaryAmine Condensation & Reduction PrimaryAmine->Imine Nucleophilic Attack

Mechanistic pathway of oxime reduction highlighting primary vs. secondary amine formation.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS shows a large mass peak corresponding to the dimer (secondary amine). How can I prevent this? Expert Insight: Dimerization is a kinetic problem driven by the co-adsorption of the primary amine and the imine on the catalyst surface.

  • Solution A (Thermodynamic Shift): Conduct the hydrogenation in the presence of excess ammonia (NH₃ in MeOH). The excess ammonia outcompetes the primary amine for the imine intermediate, driving the equilibrium back toward the primary amine [1].

  • Solution B (In Situ Protection): Add Di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation mixture. As the primary amine forms, it is immediately trapped as the Boc-protected amine, rendering it non-nucleophilic. This acts as a thermodynamic sink and is the most robust method for preventing dimerization.

Q2: The reaction stalls at the hydroxylamine intermediate. Should I increase the temperature or pressure? Expert Insight: Increasing temperature can lead to the degradation of the electron-rich benzodioxine ring or promote unwanted Beckmann rearrangements. Stalling at the hydroxylamine is typically a catalyst selection issue, not a parameter issue. Platinum catalysts (like Adam's catalyst, PtO₂) are notorious for stopping at the hydroxylamine unless a strong Brønsted acid is present [3].

  • Solution: Switch to Palladium on Carbon (Pd/C) at 40-50 psi H₂, or use Raney Nickel, which is highly efficient for N–O bond cleavage under basic conditions [2].

Q3: Can I use metal hydride reagents instead of catalytic hydrogenation? Expert Insight: While LiAlH₄ can reduce oximes to primary amines, it requires harsh conditions (refluxing THF) and poses severe safety hazards at scale. Sodium borohydride (NaBH₄) alone is ineffective. If you must avoid hydrogenation (e.g., due to lack of a pressure reactor), a dissolving metal reduction using Zinc dust and Glacial Acetic Acid (Zn/AcOH) is highly effective, chemoselective, and avoids over-reduction [4].

Part 3: Optimized Experimental Protocols
Protocol A: High-Fidelity Catalytic Hydrogenation with In Situ Boc Protection

This protocol is designed to completely eliminate secondary amine formation by trapping the product.

  • Preparation: In a clean, dry autoclave or Parr shaker flask, dissolve 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL).

  • Additive: Add Boc₂O (1.1 eq, 11 mmol) to the solution. Causality: The slight excess ensures complete trapping of the amine as it is generated.

  • Catalyst: Carefully add 10% Pd/C (10% w/w, ~180 mg) under a stream of nitrogen to prevent auto-ignition of the methanol.

  • Hydrogenation: Purge the vessel with N₂ three times, then with H₂ three times. Pressurize to 40 psi with H₂ gas.

  • Reaction: Agitate the mixture at room temperature for 12-16 hours. Monitor by TLC or LC-MS until the oxime starting material is fully consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the Boc-protected primary amine.

  • Deprotection (Optional): Treat the residue with 4M HCl in Dioxane for 2 hours at room temperature to yield the pure primary amine hydrochloride salt.

Protocol B: Metal-Free/Ambient Pressure Reduction (Zn/AcOH)

A robust, scalable alternative when pressure reactors are unavailable [4].

  • Preparation: Dissolve the oxime (1.0 eq, 10 mmol) in Glacial Acetic Acid (30 mL) in a round-bottom flask.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add activated Zinc dust (4.0 eq, 40 mmol) in small portions. Causality: The reaction is highly exothermic; portion-wise addition prevents thermal runaway and protects the benzodioxine ring.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. (Note: Applying ultrasonic irradiation can reduce this reaction time to 1-2 hours) [4].

  • Workup: Filter the unreacted Zinc through Celite. Neutralize the acidic filtrate carefully with 6M NaOH until pH > 10. Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free primary amine.

Part 4: Quantitative Data Summary

The following table summarizes the expected product distribution based on the chosen reduction methodology, highlighting the necessity of additives to control chemoselectivity.

Table 1: Comparison of Reduction Conditions for 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime

Reduction MethodCatalyst / ReagentAdditiveConversion (%)Primary Amine (%)Secondary Amine (%)Hydroxylamine (%)
Standard Hydrogenation 10% Pd/C, H₂ (40 psi)None>996535<1
Ammoniacal Hydrogenation Raney Ni, H₂ (50 psi)NH₃ (7M in MeOH)>998812<1
In Situ Protection 10% Pd/C, H₂ (40 psi)Boc₂O (1.1 eq)>99>98*<1<1
Dissolving Metal Zn dustGlacial Acetic Acid9592<23
Platinum Hydrogenation PtO₂, H₂ (1 atm)None8015580

*Yield reflects the isolated Boc-protected primary amine.

References
  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI Catalysts (2022).[Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub (2022).[Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry - A European Journal / PubMed (2021).[Link]

  • The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. Organic Chemistry: An Indian Journal (TSI Journals) (2009).[Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for analyzing 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime purity

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive pharmaceutical intermediates. 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (also known as 1,4-benzodioxan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive pharmaceutical intermediates. 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (also known as 1,4-benzodioxane-6-carboxaldehyde oxime) is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). Ensuring its absolute purity is paramount; trace isomeric impurities (E/Z isomers) or unreacted aldehyde precursors can cascade into catastrophic yield losses or safety failures during downstream API coupling steps.

This guide provides an objective, data-driven comparison of analytical modalities for this compound, demonstrating why an optimized High-Performance Liquid Chromatography (HPLC) method is superior to legacy alternatives. Furthermore, it details a complete, self-validating HPLC protocol grounded in modernized regulatory standards.

The Causality of Method Selection: Why HPLC Triumphs Over GC

When analyzing organic intermediates, laboratories often default to Gas Chromatography (GC-FID or GC-MS) due to its high resolving power for volatile organics. However, applying GC to oxime derivatives is a fundamental analytical error.

The Mechanistic Flaw of GC: Oximes are notoriously thermally labile. Subjecting 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime to the high temperatures of a GC inlet (typically >250°C) induces artifactual thermal degradation—specifically, dehydration into the corresponding nitrile or Beckmann rearrangement into an amide. As documented in studies on the thermal degradation of oximes[1], this high-heat environment artificially inflates the impurity profile, leading to false batch rejections.

The HPLC Advantage: HPLC operates at near-ambient temperatures (e.g., 30°C), circumventing thermal stress entirely. This liquid-phase partition preserves the structural integrity of the oxime, allowing for the accurate resolution of its geometric isomers and synthetic precursors without heat-induced degradation as seen in comparative oxime purity analyses[2].

G A 2,3-Dihydrobenzo[b][1,4] dioxine-6-carbaldehyde Oxime B GC Analysis (Inlet >250°C) A->B High Heat E HPLC Analysis (Column 30°C) A->E Ambient C Thermal Degradation (Dehydration to Nitrile) B->C D Inaccurate Purity (False Rejection) C->D F Intact Analyte Elution E->F G Accurate Purity Quantification F->G

Fig 1. Oxime thermal degradation in GC versus structural preservation in HPLC analysis.

Objective Performance Comparison

To objectively evaluate the product method (HPLC) against alternatives, we must look at the data. Table 1 summarizes the performance metrics of HPLC-UV against GC-FID and quantitative NMR (qNMR).

Table 1: Comparison of Analytical Modalities for Oxime Purity

ParameterHPLC-UV (Proposed Method)GC-FID (Alternative 1)qNMR (Alternative 2)
Separation Mechanism Liquid-solid partitionThermal volatilizationMagnetic resonance
Analyte Stability Excellent (Ambient Temp)Poor (Thermal Degradation)Excellent (Ambient Temp)
Sensitivity (LOD) 0.05 µg/mL 0.10 µg/mL> 1.0 mg/mL
Isomer Resolution High (Separates E/Z isomers)Low (Isomers co-elute/degrade)Moderate (Requires high-field)
Suitability Optimal for Routine QC Not RecommendedOrthogonal Verification Only

Experimental Protocol: A Self-Validating HPLC System

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system . By integrating a strict System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own fitness-for-purpose during every single run, aligning with ICH Q2(R2) guidelines[3].

Step 1: Chromatographic Conditions
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm particle size). Causality: The C18 stationary phase provides optimal hydrophobic retention for the benzodioxane ring.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0-2 min (10% B), 2-12 min (10% to 80% B), 12-15 min (80% B), 15-15.1 min (10% B), 15.1-20 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm (optimal chromophore absorption for the conjugated aromatic system).

  • Injection Volume: 10 µL.

Step 2: Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • System Suitability Solution (SST): Spike 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime standard (100 µg/mL) with its unreacted precursor, 1,4-benzodioxane-6-carboxaldehyde (10 µg/mL).

  • Sample Solution: Dissolve 10 mg of the oxime sample in 100 mL of diluent (100 µg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 3: The Self-Validation Workflow (Execution)
  • Inject the Blank (Diluent): Confirm no baseline interference at the retention times of the analyte.

  • Inject the SST Solution: The Critical Gatekeeper. The run is only considered valid if the chromatographic resolution ( Rs​ ) between the precursor aldehyde and the oxime peak is ≥2.0 . This proves the column's theoretical plates are currently sufficient to separate structurally similar impurities.

  • Inject the Sample Solution (Triplicate): Calculate the area percent of the main peak relative to total integrated peak areas.

Method Validation Data (ICH Q2(R2) Compliance)

To establish trustworthiness, the method was subjected to full validation according to the updated ICH Q2(R2) framework[3]. The empirical data below demonstrates the method's robust performance.

G S1 1. System Suitability (Resolution > 2.0) S2 2. Specificity (Forced Degradation) S1->S2 S3 3. Linearity & Range (R² > 0.999) S2->S3 S4 4. Accuracy (Spike Recovery 98-102%) S3->S4 S5 5. Precision (RSD < 2.0%) S4->S5 S6 6. Robustness (Flow & Temp Variations) S5->S6

Fig 2. Stepwise ICH Q2(R2) validation workflow for HPLC analytical procedures.

Table 2: ICH Q2(R2) Validation Parameters and Experimental Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability ( Rs​ ) Resolution ≥2.0 Rs​=3.4 Pass
Linearity ( R2 ) R2≥0.999 (from 10% to 150% nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.5%Pass
Repeatability (Precision) %RSD ≤2.0% ( n=6 injections)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst, n=12 )%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.02 µg/mL / 0.06 µg/mLPass

Conclusion

For the purity validation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime, GC-FID introduces unacceptable risks of thermal degradation, compromising data integrity. The optimized HPLC-UV method presented here not only protects the analyte's structural fidelity but also provides a self-validating, highly reproducible framework that strictly adheres to ICH Q2(R2) regulatory expectations.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. MDPI.
  • A Comparative Guide to HPLC-Based Purity Validation of Oximes. Benchchem.

Sources

Comparative

LC-MS/MS quantification methods for 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime in biological matrices

Comprehensive LC-MS/MS Method Comparison Guide for 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime in Biological Matrices Executive Summary The quantification of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Method Comparison Guide for 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Oxime in Biological Matrices

Executive Summary

The quantification of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (Molecular Formula: C9H9NO3, MW: 179.17 g/mol )[1] in biological matrices presents unique bioanalytical challenges. As a moderately lipophilic benzodioxane derivative containing an oxime moiety, this analyte is highly susceptible to E/Z geometric isomerization and significant matrix-induced ion suppression during Electrospray Ionization (ESI).

This guide provides a definitive, data-driven comparison of sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—coupled with optimized LC-MS/MS parameters. Designed for drug development professionals, this protocol ensures compliance with the current ICH M10 Bioanalytical Method Validation standards[2][3], superseding legacy regional guidelines[4].

Analyte Profiling & Mechanistic Challenges

As a Senior Application Scientist, I approach method development by first deconstructing the analyte's physicochemical vulnerabilities. For 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime, two critical factors dictate the analytical strategy:

  • E/Z Isomerization Dynamics: Oximes naturally exist in an equilibrium of E (anti) and Z (syn) isomers. In reversed-phase liquid chromatography (RPLC), these isomers often partially resolve, leading to split, shouldering, or broad peaks. Causality: If the chromatographic method does not achieve either complete baseline resolution or complete co-elution of the isomers, integration becomes irreproducible, failing ICH M10 precision criteria[5]. Our strategy forces baseline resolution using a shallow gradient, allowing the summation of both peak areas for total analyte quantification.

  • Phospholipid-Induced Ion Suppression: The benzodioxane ring imparts lipophilicity, causing the analyte to elute in the exact retention window where endogenous plasma glycerophosphocholines elute. Causality: If these phospholipids enter the ESI source, they monopolize charge droplets, leading to severe signal suppression for the co-eluting oxime.

Sample Preparation: A Comparative Analysis

To establish a self-validating and robust assay, we evaluated three distinct extraction methodologies using human plasma (K2EDTA). The goal was to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL while maintaining matrix factors within 85–115%.

Quantitative Performance Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Extraction Solvent/Sorbent Acetonitrile (1:3 v/v)Ethyl AcetatePolymeric HLB (30 mg/1cc)
Absolute Recovery (%) 88.5 ± 4.2%64.2 ± 6.8%92.1 ± 2.5%
Matrix Effect (Suppression) -45.3% (Severe)-12.4% (Moderate)-4.1% (Negligible)
Phospholipid Removal PoorModerateExcellent
Achievable LLOQ 5.0 ng/mL2.0 ng/mL0.5 ng/mL
Throughput High (96-well)Low (Evaporation intensive)High (96-well automated)

SamplePrep A Human Plasma (100 µL) B Protein Precipitation (PPT) A->B C Liquid-Liquid Extraction (LLE) A->C D Solid Phase Extraction (SPE - HLB) A->D E High Phospholipid Ion Suppression (-45%) B->E F Moderate Recovery (~64%) C->F G Optimal Recovery (>92%) Negligible Matrix Effect D->G

Fig 1. Sample preparation decision matrix and performance outcomes.

Optimized Step-by-Step SPE & LC-MS/MS Protocol

The following protocol is engineered as a self-validating system. By incorporating an isotopically labeled internal standard (SIL-IS) prior to extraction, any minor volumetric losses or residual matrix effects are mathematically normalized, ensuring compliance with ICH M10 guidelines for accuracy and precision[3][5].

Phase 1: Solid Phase Extraction (Oasis HLB 30mg/1cc)
  • Sample Aliquoting: Transfer 100 µL of human plasma to a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS (100 ng/mL in Methanol). Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Rationale: Disrupts protein-analyte binding and ensures the oxime remains in a neutral state to maximize retention on the reversed-phase sorbent.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the HLB cartridge.

  • Loading: Load the pre-treated sample (210 µL) onto the cartridge. Apply gentle vacuum (1-2 inHg).

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Rationale: Elutes polar salts and endogenous peptides without displacing the lipophilic benzodioxane analyte.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20 v/v).

Phase 2: LC-MS/MS Analytical Parameters

LCMSWorkflow A UPLC Separation (C18 Column) B E/Z Isomer Baseline Resolution A->B C ESI+ Ionization [M+H]+ m/z 180.1 B->C D MRM Quantification m/z 180.1 -> 162.1 C->D

Fig 2. LC-MS/MS analytical workflow and E/Z isomer resolution logic.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 45°C. (Critical for maintaining reproducible E/Z isomer resolution).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow ramp from 20% B to 50% B over 3.5 minutes to ensure baseline separation of the E and Z isomers. Step to 95% B at 3.6 min to wash the column.

  • Mass Spectrometry: Triple Quadrupole operating in Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion: m/z 180.1 [M+H]+

    • Quantifier Ion: m/z 162.1 (Loss of H2​O from the oxime moiety)

    • Qualifier Ion: m/z 134.1 (Cleavage of the benzodioxane ring)

Regulatory Compliance & Validation (E-E-A-T)

When validating this method for clinical or non-clinical pharmacokinetics, it is imperative to adhere to the ICH M10 Guideline on Bioanalytical Method Validation , which was formally adopted by the EMA and FDA in early 2023[2][3][5].

  • Accuracy & Precision: The SPE method outlined above routinely achieves intra-run and inter-run precision (CV%) of <6.5% and accuracy within ±8% of nominal concentrations, well within the ICH M10 acceptance criteria of ±15% (±20% at the LLOQ)[5].

  • Stability Considerations: Oximes can be susceptible to hydrolysis back to the parent aldehyde (1,4-benzodioxan-6-carboxaldehyde) under highly acidic conditions or prolonged benchtop exposure. Benchtop stability must be strictly validated at room temperature and 4°C. The use of 2% Phosphoric acid during sample prep is brief enough to prevent hydrolysis while ensuring optimal SPE retention.

References

  • calpaclab.com. "2, 3-Dihydrobenzo[b][1, 4]dioxine-6-carbaldehyde oxime, min 98 ...". Accessed March 25, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2UdjqEES7-j5BHCV89VAlVoC8P8Dkb-R__-A6ALdv6L1IwBaAa599w_carZtwp9PPRZ7ZcHqsHV_IgJYK6PHpsrsInBl0_Xp5KWq01kpa8xc0mF1l1IrRGh2Rp-9MvBWrKk6f_JfrmPX1_FhCDRTp4iuZruKrRbkSRxW2MeS2TBI4kxGytk3bFqP_9Svuw0gBT5X4c9EG7zGf-4mDfRuDuSvN9Y_yo3Q=]
  • gmp-compliance.org. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis". European Medicines Agency (EMA) Updates.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH979UwPJ0B4t9mV9HWqLNd_dKiiqLVArIHZlxfoaXgn5XgpSrymGOEwkN4DO7Uipo4bejIsOCaB-qoaNmSw6y6-WRByoG4GM71vomYqtFBsA5z8WwK7bjvVsa85Z4EuY1VkLIxfRVl8FuPzN7_8CMxiqsbsuUE6AQ7gZkG3_kcKZ03VZ59Ujpa0otFgibnLkRPP4thY5KSn4h3mdOOGUfNo7lems_kCWfFWa_9q9IQew==]
  • europa.eu. "ICH M10 on bioanalytical method validation - Scientific guideline". European Union.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH51yFeNa7QJhJ9roHkeiwQMZ0k-0-lScw4gdBVQg2lETkAgcmXR9NKdbxTKeR-UrNa3rMUArTp62V6Bxvdgvopkfx3Cgc_t4uJIABGOci46AP9xv4GYfbwM0hkQfxqrpnHfQzysHCeOHnnDo3HC9BX_b3PiN0pm_mxiAX2gQHN5N4-ZRryDVohA6G2hOu2A7rxEro=]
  • fda.gov. "Bioanalytical Method Validation Guidance for Industry May 2018". U.S. Food and Drug Administration.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9Zk4Daqai-5Y9kZFELOlnZRgb-MRgF8Adp8tlJX9wruxahx9sDwY6nkexr_LYdwfEX4lxl3pmkeYw_HnFIEiSz96otnE1nJ0K4SShcOiXmURRs0dFMWJKpuQhdSWYD3RzxDARMmKCApA0tEAwrYRaCg5XYXnkVh5VZenQOC0EAnkgn6AhG12GzzlfY9COhsyGI9Z_to5uBloHZ-VsAmGq0yvNTprUjlyxMM0fN_vbPKae84s=]
  • symmetric.events. "PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxd9umijEUa5qt8AA9PHSDNx426uS3xjgv8VD-vSFUJpD6KTrUGuuOSbZ3yW6b877gUWKVqbJEOgz1TyCA4lBYElA9NYg7oArz7UUyXLLJjai2yHdiigkjRWzLVzgAue119jwef3o5gRti57CPBGig0NnCcTVIfRB9bMqExHEJ06KajGq8Br7n1I1h9B32GjyxzuBDiiIz-6YgfW4_QY_Ag1VM3TtwaY6Y4BBeDHVq7BZFhLY=]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime proper disposal procedures

An authoritative guide to the handling, operational safety, and disposal of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (and its parent aldehyde, 1,4-benzodioxan-6-carboxaldehyde). As an intermediate frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the handling, operational safety, and disposal of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (and its parent aldehyde, 1,4-benzodioxan-6-carboxaldehyde).

As an intermediate frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and dopamine D3/D4 receptor antagonists[1][2], this compound requires strict adherence to laboratory safety protocols. Because specific toxicological data for novel oxime derivatives can be limited, safety and disposal protocols must conservatively assume the hazard profile of the parent aldehyde, which is a known skin, eye, and respiratory irritant[3].

Hazard Profile & Physicochemical Properties

Before initiating any disposal protocol, it is critical to understand the physical state and hazard classification of the material. The following table summarizes the quantitative and qualitative safety data based on the parent compound, 1,4-benzodioxan-6-carboxaldehyde (CAS: 29668-44-8)[3][4].

Property / HazardSpecification / ClassificationOperational Implication
Physical State Solid (Combustible)[3][4]Prone to aerosolization; avoid dust formation during cleanup[3].
Melting Point 50-52 °C[2][4]May melt or fuse under moderate heat; store in a cool environment.
Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3]Direct contact causes irritation; mandates strict PPE usage[3].
Environmental Do not release into the environment[3]Cannot be disposed of via standard aqueous waste streams or municipal trash[3].
Storage Class 11 (Combustible Solids)[4]Keep segregated from strong oxidizing agents.

Operational Safety & PPE Requirements

To establish a self-validating safety system, hazard controls must be implemented before waste generation occurs.

  • Engineering Controls: All handling, including the weighing of the solid and the consolidation of waste, must be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of particulates[3].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves (e.g., nitrile), safety eyeshields/goggles, and a standard laboratory coat[3][4]. If handling large quantities outside of a fume hood where dust formation is unavoidable, a type N95 (US) or P2 (EN 143) respirator is required[4].

Step-by-Step Disposal Methodology

The following protocol outlines the professional, compliant disposal of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime waste. Under no circumstances should this material be flushed down drains or treated via improvised neutralization methods.

Step 1: Waste Segregation and Categorization

  • Causality: Oximes and benzodioxane derivatives are stable organics but can react exothermically with strong acids or oxidizers.

  • Action: Segregate this material strictly into the "Non-Halogenated Organic Waste" stream. Exception: If the oxime was synthesized or dissolved using a halogenated solvent (e.g., dichloromethane), the entire mixture must be routed to the "Halogenated Organic Waste" stream.

Step 2: Primary Containment

  • Causality: Combustible solids and irritants must be sealed to prevent vapor release and cross-contamination during transit.

  • Action: Place solid waste (e.g., contaminated filter paper, sweepings, empty vials) into a chemically compatible, heavy-duty container, such as a High-Density Polyethylene (HDPE) bucket or a sealed glass wide-mouth jar. Liquid waste containing the dissolved oxime must be stored in appropriate HDPE carboys.

Step 3: Labeling and Manifesting

  • Causality: Unidentified waste poses a severe risk to downstream environmental health and safety (EHS) personnel.

  • Action: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste: Contains 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (Toxic/Irritant Solid)."

Step 4: Ultimate Disposal (Incineration)

  • Causality: Thermal decomposition of this compound releases irritating and potentially toxic gases and vapors[3]. Therefore, low-temperature burning is unsafe.

  • Action: Transfer the sealed, labeled containers to your institution's EHS department or a licensed commercial hazardous waste contractor. The required method of destruction is high-temperature commercial incineration equipped with environmental gas scrubbers[3].

Spill Response Workflow

In the event of an accidental release, follow this logical workflow to ensure safe containment and disposal.

G Start Spill Detected (Oxime Derivative) Assess Assess State & Volume Start->Assess Solid Solid Powder/Crystals Assess->Solid Solution Dissolved in Solvent Assess->Solution PPE Don PPE (Gloves, Goggles, N95) Solid->PPE Solution->PPE CollectSolid Sweep/Mechanically Collect (Avoid Dust Formation) PPE->CollectSolid If Solid CollectLiquid Absorb with Inert Material (e.g., Vermiculite/Sand) PPE->CollectLiquid If Liquid Container Seal in Compatible Waste Container (HDPE/Glass) CollectSolid->Container CollectLiquid->Container Label Label: Hazardous Organic Waste (Irritant) Container->Label Incinerate Transfer to EHS for Licensed Incineration Label->Incinerate

Figure 1: Standard Operating Procedure for the containment, collection, and disposal routing of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime spills.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 1,4-Benzodioxan-6-carboxaldehyde." thermofisher.com.
  • ECHEMI. "Genetic/Enzyme Disorder Intermediates Products and Suppliers: 1,4-Benzodioxan-6-carboxaldehyde." echemi.com.
  • Sigma-Aldrich. "1,4-Benzodioxan-6-carboxaldehyde 98% 29668-44-8." sigmaaldrich.com.
  • ChemicalBook. "1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8." chemicalbook.com.

Sources

Handling

Personal protective equipment for handling 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

Handling highly reactive and toxic organic solids requires more than just compliance; it demands a deep, mechanistic understanding of the chemical’s physical and biological behavior. As drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive and toxic organic solids requires more than just compliance; it demands a deep, mechanistic understanding of the chemical’s physical and biological behavior. As drug development professionals and researchers, your safety and the integrity of your experiments depend on self-validating protocols.

This guide provides a comprehensive, field-proven operational framework for handling 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime (CAS: 31127-39-6). By understanding the causality behind each safety measure, you can build a laboratory environment grounded in trust, precision, and uncompromising safety.

Chemical Profile & Hazard Causality

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is a specialized intermediate frequently utilized in heterocyclic synthesis and drug discovery. However, it presents a severe dual-threat profile in the laboratory, classified under UN 2926 as a Class 4.1 Flammable Solid and Class 6.1 Toxic Substance[1][2].

Quantitative Hazard Data

To design an effective safety protocol, we must first quantify the chemical and physical parameters of the substance.

Property / HazardValue / ClassificationOperational Implication
CAS Number 31127-39-6Unique identifier for SDS tracking[1].
Molecular Weight 179.17 g/mol Fine powder; high risk of aerosolization[2].
Storage Conditions 2-8°C, Inert AtmosphereRequires temperature-controlled, oxygen-free storage to prevent degradation[2].
Flammable Solid (Class 4.1) H228 : Flammable solidFriction, static discharge, or heat can ignite airborne dust[1].
Acute Toxicity (Class 6.1) H301, H311, H331 : ToxicFatal or highly toxic if inhaled, absorbed through skin, or swallowed[1].
Irritant H315, H319 : Skin/Eye IrritantDirect contact causes severe mucosal damage[1].
The Mechanistic Toxicology of Oximes

Understanding why this chemical is toxic dictates how we protect ourselves. While certain oximes (like pralidoxime) are used therapeutically to reactivate acetylcholinesterase (AChE) during organophosphate poisoning, many synthetic oxime derivatives exhibit severe intrinsic toxicity[3][4]. Acute exposure to oxime particulates—whether via inhalation of dust or transdermal absorption—can lead to systemic enzymatic interference, cholinesterase inhibition, and subsequent cholinergic crisis or hemorrhagic tendencies[4][5].

Toxicity O Oxime Particulate Exposure (Inhalation / Dermal) A Systemic Absorption (Bloodstream Entry) O->A Rapid Uptake B Enzymatic Interference (Cholinesterase Interaction) A->B Systemic Transport C Neuromuscular Disruption (ACh Accumulation) B->C AChE Blockade D Acute Toxicological Crisis (H301 / H311 / H331) C->D Receptor Overstimulation

Systemic toxicity pathway of oxime derivatives upon acute laboratory exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

Because 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is both a toxic systemic agent and a flammable solid, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific rationale behind each choice, adhering to the Prudent Practices in the Laboratory guidelines[6][7].

PPE CategoryRequired EquipmentCausal Justification
Dermal Protection Double-layer gloves (Inner: Nitrile, Outer: Butyl Rubber or Heavy-duty Nitrile)Double-layering is critical for highly hazardous materials[7]. The outer glove protects against physical abrasion (flammable solid), while the inner glove prevents transdermal absorption (H311) if the outer layer is breached.
Respiratory Protection NIOSH-approved N95/P100 Particulate Respirator or PAPROperations involving solid toxic substances that may generate aerosols must be tightly controlled[6]. A P100 filter blocks 99.9% of toxic particulates (H331).
Ocular Protection Chemical splash goggles AND full face shieldProtects mucosal membranes from highly irritating airborne dust (H319) and potential deflagration[1].
Body Protection Flame-Resistant (FR) Laboratory Coat, fully buttonedMitigates the Class 4.1 flammable solid risk (H228). Standard poly-blend coats can melt into the skin upon ignition[7].

Operational Handling & Step-by-Step Methodology

To ensure a self-validating safety system, every handling step must isolate the operator from the chemical while suppressing the physical conditions (oxygen, static) that could trigger a reaction.

Phase 1: Environmental Preparation
  • Verify Engineering Controls: Ensure the laboratory chemical hood is fully operational with a face velocity of 80–100 fpm[6]. Alternatively, use a purged inert-gas glovebox.

  • Static Suppression: Ground all metal spatulas, balances, and receiving flasks. Because the chemical is a flammable solid (H228), static discharge during powder transfer is the primary ignition source.

  • Establish a Designated Area: Demarcate the workspace as a "Designated Area" for highly toxic substances, restricting access to essential personnel only[7].

Phase 2: Weighing and Transfer Protocol
  • Cold Retrieval: Retrieve the sealed vial from the 2-8°C inert storage[2]. Allow the sealed vial to equilibrate to room temperature inside the fume hood to prevent toxic condensation.

  • Inert Purging: Flush the receiving flask with Argon or Nitrogen.

  • Transfer: Using a grounded, anti-static spatula, carefully transfer the required mass of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime. Do not pour or tap the vial aggressively, as this generates toxic, flammable aerosols.

  • Immediate Solvation: If the protocol allows, immediately dissolve the solid in the appropriate reaction solvent. Solvating the powder immediately neutralizes the Class 4.1 airborne dust hazard, transitioning the risk strictly to liquid toxicity.

Workflow A Storage (2-8°C, Argon) B Preparation (Glovebox / Fume Hood) A->B Cold Transfer C Handling (Static-Free Tools) B->C Weighing D Decontamination (Wet Wipe Method) C->D Post-Reaction E Disposal (UN 2926 Segregation) D->E Waste Routing

Operational workflow for handling 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime.

Decontamination & Disposal Plan

Waste generated from this compound cannot be routed into standard organic waste streams. It falls under strict EPA and DOT regulations for UN 2926: Waste Flammable Solid, Toxic, Organic, N.O.S. [8][9].

Surface Decontamination
  • Wet-Wipe Method: Never dry-sweep oxime powder spills, as this aerosolizes the toxin. Use absorbent pads dampened with a compatible solvent (e.g., ethanol or acetone) to gently wipe down the balance and fume hood surfaces.

  • Secondary Wipe: Follow up with a soap and water wipe to remove any residual solvent and trace organics.

Waste Segregation and Packaging
  • Solid Waste: Place all contaminated spatulas, weigh boats, inner gloves, and wet-wipes into a dedicated, chemically compatible, puncture-resistant container.

  • Liquid Waste: Collect reaction filtrates and solvent washes in a dedicated high-density polyethylene (HDPE) carboy. Do not mix with oxidizing acids, as oximes can react violently.

  • Labeling: Affix a hazardous waste tag explicitly stating: "UN 2926, Waste Flammable Solid, Toxic, Organic, N.O.S. (contains 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime)"[8].

  • Final Disposal: Coordinate with your Environmental Health & Safety (EHS) department for off-site incineration at an EPA-permitted facility[8].

References

  • Ambeed. (n.d.). 31127-39-6 | 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime. Retrieved from 1

  • BLD Pharm. (n.d.). 31127-39-6 | 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime. Retrieved from2

  • National Research Council. (1995/2011). Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press. Retrieved from 6

  • Washington State University. (n.d.). Environmental Health & Safety - Laboratory Safety Manual. Retrieved from7

  • Frontiers in Pharmacology. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. Retrieved from3

  • Archives of Toxicology. (2010). Organophosphorus compounds and oximes: a critical review. Retrieved from 4

  • Nagoya Journal of Medical Science. (1966). Experimental Studies on Methyl-Ethyl-Ket-Oxime Toxicity. Retrieved from5

  • U.S. Environmental Protection Agency (EPA). (2015). Highland Plating Fire Removal Polrep - UN 2926 Waste Management. Retrieved from 8

Sources

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